Dioxoisoindolin-O-PEG-OH (MW 2000)
描述
BenchChem offers high-quality Dioxoisoindolin-O-PEG-OH (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dioxoisoindolin-O-PEG-OH (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C12H16N2O5 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
azane;2-[2-(2-hydroxyethoxy)ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C12H13NO5.H3N/c14-5-6-17-7-8-18-13-11(15)9-3-1-2-4-10(9)12(13)16;/h1-4,14H,5-8H2;1H3 |
InChI 键 |
QPKMGBMRRMTMNP-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to Dioxoisoindolin-O-PEG-OH (MW 2000): A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dioxoisoindolin-O-PEG-OH with an average molecular weight of 2000 Da is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in constructing targeted protein degraders. PROTACs are a revolutionary class of therapeutics that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component is critical, as it bridges the target protein-binding ligand and the E3 ubiquitin ligase ligand, and its composition and length significantly influence the efficacy, solubility, and pharmacokinetic properties of the resulting PROTAC. Dioxoisoindolin-O-PEG-OH (MW 2000) offers a versatile scaffold for PROTAC development, featuring a reactive hydroxyl (-OH) group at one terminus and a protected aminooxy group at the other, providing for sequential and controlled conjugation.
Introduction to Dioxoisoindolin-O-PEG-OH (MW 2000)
Dioxoisoindolin-O-PEG-OH (MW 2000) is a specialized chemical reagent used extensively in drug development and chemical biology. It belongs to the class of PEG linkers, which are widely employed to improve the aqueous solubility and pharmacokinetic profiles of therapeutic molecules.[1] This particular linker is heterobifunctional, meaning it possesses two different reactive functional groups at its termini.
-
Hydroxyl (-OH) Terminus: This primary alcohol provides a versatile handle for a variety of conjugation chemistries. It can be activated, for instance, through tosylation or conversion to an active ester, to react with nucleophiles such as amines present on a ligand.
-
Dioxoisoindolinyl Terminus: This group serves as a stable protecting group for an aminooxy (-O-NH₂) functionality. The dioxoisoindoline moiety is a phthalimide (B116566) derivative. Deprotection, typically achieved through hydrazinolysis, reveals the highly reactive aminooxy group.[2][3] This aminooxy group can then specifically react with aldehyde or ketone moieties on a second ligand to form a stable oxime linkage.
The polyethylene glycol chain itself consists of approximately 45 repeating ethylene (B1197577) glycol units, conferring flexibility and hydrophilicity to the final PROTAC molecule. This is crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for subsequent protein degradation.[4]
Physicochemical Properties and Technical Data
While a specific Certificate of Analysis for Dioxoisoindolin-O-PEG-OH (MW 2000) was not publicly available, the following table summarizes typical quantitative data for high-purity, heterobifunctional PEG linkers of a similar molecular weight, based on data from various suppliers and related product analyses.[5][6]
| Property | Typical Specification | Significance in PROTAC Synthesis |
| Average Molecular Weight (MW) | ~2000 Da | The length of the linker is a critical parameter that dictates the distance and orientation between the target protein and the E3 ligase, directly impacting the stability and efficiency of the ternary complex formation and subsequent ubiquitination.[4] |
| Purity | ≥95% (determined by NMR or HPLC) | High purity is essential to ensure reproducible and predictable reaction outcomes, minimizing the presence of contaminants that could lead to side reactions or interfere with the biological activity of the final PROTAC. |
| Polydispersity Index (PDI) | ≤1.10 | PDI is a measure of the distribution of molecular weights in a given polymer sample. A low PDI indicates a narrow molecular weight distribution, ensuring a more homogeneous final product with consistent linker length and predictable pharmacological properties. |
| Appearance | White to off-white solid or viscous oil | Provides a visual confirmation of the product's physical state. |
| Solubility | Soluble in DMSO, DMF, Chloroform, and water. | Good solubility in common organic solvents is necessary for the synthesis steps. Solubility in aqueous buffers is a key advantage conferred by the PEG chain, improving the handling and bioavailability of the final PROTAC conjugate.[7] |
| Storage Condition | -20°C, protect from light and moisture | Proper storage is crucial to prevent degradation of the reactive functional groups and maintain the integrity of the PEG chain.[5] |
Note: The data presented are representative of similar high-quality PEG reagents. For specific lot-to-lot data, a Certificate of Analysis from the supplier should be consulted.
Experimental Protocols
The synthesis of a PROTAC using Dioxoisoindolin-O-PEG-OH (MW 2000) is a multi-step process that leverages its bifunctional nature for the sequential attachment of two different ligands. The following is a representative, two-part protocol.
Part 1: Conjugation of the First Ligand via the Hydroxyl Terminus
This part of the protocol describes the activation of the hydroxyl group and its subsequent reaction with an amine-containing ligand (Ligand 1), which could be either the target protein binder or the E3 ligase ligand.
Step 1.1: Activation of the Hydroxyl Group (Tosylation)
-
Dissolve Dioxoisoindolin-O-PEG-OH (MW 2000) (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (TEA) (1.5 equivalents) to the solution and cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the tosylated intermediate (Dioxoisoindolin-O-PEG-OTs).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
Step 1.2: Coupling with Amine-Containing Ligand 1
-
Dissolve the crude tosylated intermediate from Step 1.1 and the amine-containing Ligand 1 (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the first conjugate (Ligand 1-PEG-O-Dioxoisoindolin).
Part 2: Deprotection and Conjugation of the Second Ligand
This section details the removal of the phthalimide protecting group to reveal the aminooxy functionality, followed by conjugation to a second ligand (Ligand 2) containing an aldehyde or ketone group.
Step 2.1: Deprotection of the Dioxoisoindoline Group
-
Dissolve the purified conjugate from Part 1 (Ligand 1-PEG-O-Dioxoisoindolin) (1.0 equivalent) in tetrahydrofuran (B95107) (THF).[2]
-
Add aqueous hydrazine (B178648) (N₂H₄) (40 equivalents) dropwise to the solution.[2]
-
Stir the mixture at room temperature for 4 hours.[2]
-
Monitor the deprotection by LC-MS, observing the disappearance of the starting material and the appearance of the product with a free aminooxy group.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the aqueous phase three times with chloroform.
-
Combine the organic layers, dry with magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent to yield the deprotected intermediate (Ligand 1-PEG-O-NH₂).
Step 2.2: Oxime Ligation with Aldehyde/Ketone-Containing Ligand 2
-
Dissolve the deprotected intermediate (Ligand 1-PEG-O-NH₂) (1.0 equivalent) and the aldehyde- or ketone-containing Ligand 2 (1.2 equivalents) in a suitable coupling buffer (e.g., phosphate-buffered saline, pH 6.5-7.5).
-
The reaction is typically stirred at room temperature for 2-4 hours. Aniline can be used as a catalyst to accelerate the reaction rate.
-
Monitor the formation of the final PROTAC conjugate by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC to obtain a product of high purity.
-
Characterize the final product using NMR and high-resolution mass spectrometry (HRMS).
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the experimental and biological processes involving this linker.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (1,3-dioxoisoindolin-2-yl)-O-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. plottie.art [plottie.art]
The Strategic Role of Dioxoisoindolin-O-PEG-OH in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2]
This technical guide focuses on the role and application of a specific, widely utilized class of linkers: Dioxoisoindolin-O-PEG-OH. The dioxoisoindolin moiety is a derivative of thalidomide, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] The polyethylene (B3416737) glycol (PEG) chain offers significant advantages in terms of solubility, cell permeability, and spatial orientation of the ternary complex.[4][] This guide will provide an in-depth analysis of its function, quantitative performance data, detailed experimental protocols for evaluation, and visualizations of the relevant biological pathways and experimental workflows.
The Core Function of Dioxoisoindolin-O-PEG-OH in PROTACs
The Dioxoisoindolin-O-PEG-OH linker serves as a bifunctional entity that, upon conjugation to a POI ligand, forms a complete PROTAC. Its primary roles are:
-
E3 Ligase Recruitment: The dioxoisoindolin head group acts as a ligand for the CRBN E3 ligase, effectively hijacking its cellular function.[3]
-
Ternary Complex Formation: The PEG chain provides the necessary length and flexibility to bridge the POI and CRBN, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][6] The stability of this complex is a key determinant of degradation efficiency.[6]
-
Modulation of Physicochemical Properties: The hydrophilic nature of the PEG linker significantly enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule.[4][] This can improve bioavailability and cell permeability.[1][7] The length of the PEG chain can be modulated to fine-tune these properties.[6][7]
Quantitative Data on PROTAC Performance with PEG Linkers
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on thalidomide-based PROTACs (structurally analogous to dioxoisoindolin-based PROTACs) with varying PEG linker lengths, primarily targeting the Bromodomain and Extra-Terminal (BET) protein BRD4.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture. |
| 4 | BRD4 | Various | 0.005 | >95 | Longer PEG linkers can restore and enhance degradation potency.[8] |
| 5 | BRD4 | Various | Optimal | Optimal | Often considered an optimal length for balancing flexibility and ternary complex stability.[9][10] |
Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.[6][11]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Caption: Mechanism of action for a Dioxoisoindolin-based PROTAC.
Caption: A generalized workflow for the design and evaluation of PROTACs.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs utilizing a Dioxoisoindolin-O-PEG-OH linker.
Protocol 1: Synthesis of a Dioxoisoindolin-O-PEG-OH Linker Conjugate
This protocol describes a general method for coupling the Dioxoisoindolin-O-PEG-OH linker to a POI ligand containing a suitable functional group (e.g., an amine).
Materials:
-
Dioxoisoindolin-O-PEG-OH
-
POI ligand with a free amine
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
HPLC for purification
-
NMR and Mass Spectrometry for characterization
Procedure:
-
Dissolve Dioxoisoindolin-O-PEG-OH (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Confirm the structure and purity of the final PROTAC using NMR and high-resolution mass spectrometry (HRMS).[12]
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with the primary antibody against the POI overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities using densitometry software. Normalize the POI signal to the loading control.
-
Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[9][10]
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in a cellular environment.[13][14][15]
Materials:
-
Expression vectors for NanoLuc®-fusion of the POI and HaloTag®-fusion of CRBN.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC of interest.
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-CRBN fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.[13][15]
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC directly binds to the POI in intact cells by measuring changes in the protein's thermal stability.[16][17][18][19]
Materials:
-
Cell line expressing the POI.
-
PROTAC compound and vehicle control.
-
PBS.
-
Equipment for heating cells, cell lysis, and protein quantification.
-
Western blot or mass spectrometry setup for protein detection.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Heat Treatment: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Quantify the amount of soluble POI in each sample using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of the POI in the presence of the PROTAC indicates direct target engagement.[16][19]
Conclusion
The Dioxoisoindolin-O-PEG-OH linker is a powerful and versatile tool in the design of effective PROTACs that recruit the CRBN E3 ligase. Its inherent properties allow for the favorable modulation of a PROTAC's physicochemical characteristics and are critical for facilitating the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. The systematic variation of the PEG linker length is a key strategy in optimizing the degradation potency and efficacy of novel PROTACs. The experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of these promising therapeutic agents. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, rational linker design will play an increasingly vital role in the development of next-generation targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. promega.com [promega.com]
- 16. pelagobio.com [pelagobio.com]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Dioxoisoindolin-O-PEG-OH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the induced degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This guide provides an in-depth examination of a key architectural component of many successful PROTACs: the Dioxoisoindolin-O-PEG-OH moiety. We will dissect the mechanism of action, focusing on the specific roles of the dioxoisoindolin group as a Cereblon (CRBN) E3 ligase ligand and the polyethylene (B3416737) glycol (PEG) linker in orchestrating the degradation process. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for the rational design and evaluation of next-generation protein degraders.
The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
A PROTAC molecule leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[2][4] The Dioxoisoindolin-O-PEG-OH (MW 2000) structure represents the E3 ligase-recruiting arm of such a molecule. The overall mechanism is a catalytic cycle involving several key steps:
-
Ternary Complex Formation: The PROTAC molecule first simultaneously binds to both the target protein (via a separate, specific ligand not discussed here) and an E3 ubiquitin ligase. The dioxoisoindolin moiety specifically recruits the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[5][6] This forms a crucial ternary complex (POI-PROTAC-E3 Ligase).[3]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[5][7]
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[4][8]
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can repeat the cycle, enabling the degradation of multiple target protein molecules.[3][8] This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Dioxoisoindolin-O-PEG-OH Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Dioxoisoindolin-O-PEG-OH linkers. These bifunctional molecules are critical components in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Dioxoisoindolin-O-PEG-OH linkers are heterobifunctional molecules that serve as a cornerstone in the design of PROTACs. The core structure features a dioxoisoindoline moiety, derived from thalidomide (B1683933) or its analogs, which functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This is connected via a polyethylene (B3416737) glycol (PEG) chain of varying length to a terminal hydroxyl group. The PEG linker enhances solubility and provides spatial separation, while the terminal hydroxyl group offers a versatile attachment point for a ligand that targets a specific protein of interest. By bringing the target protein and the E3 ligase into proximity, these linkers facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.
Synthesis of Dioxoisoindolin-O-PEG-OH Linkers
The synthesis of Dioxoisoindolin-O-PEG-OH linkers is typically achieved through a Williamson ether synthesis. This involves the coupling of a functionalized dioxoisoindoline, such as 4-hydroxythalidomide, with a suitable PEG linker that has a good leaving group at one end and a protected alcohol at the other, followed by deprotection.
Experimental Protocol: Synthesis of a Representative Dioxoisoindolin-O-PEG-OH Linker
This protocol details the synthesis of a thalidomide-O-PEG-alcohol, a representative Dioxoisoindolin-O-PEG-OH linker.
Materials:
-
4-Hydroxythalidomide
-
PEG-linker with a terminal protected alcohol and a leaving group (e.g., tosylate or bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane
-
Deprotection reagent (e.g., trifluoroacetic acid if a Boc protecting group is used)
Procedure:
-
Alkylation: In a round-bottom flask, dissolve 4-hydroxythalidomide (1.0 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5-2.0 equivalents) to the solution to deprotonate the hydroxyl group.
-
To this mixture, add the protected PEG-linker with a leaving group (1.1-1.2 equivalents).
-
Heat the reaction mixture to 70-80°C and stir for 16 hours or until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude protected linker.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Deprotection: The purified, protected linker is then deprotected. For instance, a tert-butyl ester protecting group can be removed by treatment with trifluoroacetic acid in dichloromethane.
-
Following deprotection, the final Dioxoisoindolin-O-PEG-OH linker is purified to yield the final product.
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for Dioxoisoindolin-O-PEG-OH linkers.
An In-depth Technical Guide to Bifunctional PEG Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A critical component of PROTAC design is the linker, a chemical entity that connects the two key functional ends of the molecule: a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention due to their favorable physicochemical properties and their profound impact on PROTAC efficacy. This technical guide provides a comprehensive overview of bifunctional PEG linkers in TPD, detailing their role in PROTAC function, quantitative data on their performance, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and experimental processes.
The Multifaceted Role of Bifunctional PEG Linkers in PROTACs
The PEG linker is not merely a passive spacer; it plays a crucial and active role in determining the overall performance of a PROTAC. Its length, flexibility, and hydrophilicity influence several key parameters that govern the efficiency and drug-like properties of the degrader molecule.
1. Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the POI and an E3 ligase.[1] The length and flexibility of the PEG linker are paramount in achieving an optimal conformation for this complex, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.[1] A linker that is too short may cause steric hindrance, preventing the two proteins from coming together, while an excessively long linker might lead to an unstable and non-productive complex.[2]
2. Solubility and Physicochemical Properties: The incorporation of PEG chains is a well-established strategy to enhance the aqueous solubility of PROTACs. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments. This enhanced solubility is critical for formulation, oral absorption, and overall pharmacokinetic profile.[1]
3. Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane. However, excessive PEGylation can lead to decreased cellular uptake, necessitating an empirical optimization of the number of PEG units for each PROTAC system.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly dependent on the specific POI and the recruited E3 ligase. Systematic variation of the linker length is a crucial step in PROTAC optimization. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation potency (DC50) and efficacy (Dmax) of PROTACs targeting different proteins.
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [3][4]
| PROTAC Name/Series | E3 Ligase Ligand | Number of PEG Units | DC50 | Dmax (%) | Cell Line |
| CRBN-based PROTACs | Pomalidomide | 0 | < 0.5 µM | >90 | H661 |
| 1-2 | > 5 µM | - | H661 | ||
| 4-5 | < 0.5 µM | >90 | H661 | ||
| VHL-based PROTACs | VH032 | 0 | < 1 µM | >90 | H661 |
| 1-4 | Potency decreased with increasing length | - | H661 |
Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [2]
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Table 3: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths [2]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Table 4: Degradation Potency of METTL3/METTL14-Targeting PROTACs with CRBN Ligand [5][6]
| PROTAC Name | Linker Composition | Target | DC50 (µM) | Dmax (%) | Cell Line |
| 4j (ZW30441) | Lenalidomide + PEG linker | METTL3 | 0.44 | 80 | MV4-11 |
| METTL14 | 0.13 | >80 | MV4-11 |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the evaluation of PROTACs with bifunctional PEG linkers.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol)
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST; 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.[8]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.[9] Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature. Wash the membrane again three times with TBST.[9]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[10]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
PROTAC compound
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.5)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST)
-
Fluorescently labeled anti-tag antibody (e.g., AF488-anti-His)
-
384-well low-volume microplates
-
TR-FRET plate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a mixture of the tagged target protein and the Tb-conjugated antibody, and a separate mixture of the tagged E3 ligase and the fluorescently labeled antibody.
-
Assay Setup: In a 384-well plate, add the PROTAC dilutions. Then, add the target protein/Tb-antibody mixture, followed by the E3 ligase/fluorescent antibody mixture. Final concentrations of proteins and antibodies should be optimized (e.g., 2 nM GST-BRD2(BD1), 8 nM His-CRBN(DDB1), 2 nM Tb-anti-GST, 4 nM AF488-anti-His).[10]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 180 minutes) in the dark to allow for ternary complex formation.[10]
-
FRET Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the TR-FRET ratio indicates the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which maximal complex formation occurs.[10]
Protocol 3: Ubiquitination Assay by Immunoprecipitation and Western Blot
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[11][12]
Materials:
-
Materials for cell culture, treatment, and lysis as in Protocol 1.
-
Lysis buffer for immunoprecipitation (e.g., 1% SDS in RIPA buffer for denaturing IP).
-
Protein A/G agarose (B213101) beads.
-
Primary antibody against the target protein or ubiquitin.
-
Non-specific IgG for control.
-
Wash buffer (e.g., RIPA buffer without SDS).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells in a denaturing lysis buffer and boil to disrupt protein-protein interactions. Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.[13]
-
Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the pre-cleared lysate with a primary antibody against the target protein (or ubiquitin) overnight at 4°C. Add protein A/G agarose beads and incubate for another 1-3 hours.[14]
-
Washing and Elution: Pellet the beads by centrifugation and wash them several times with wash buffer. Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.[14]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin (if the target protein was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated). An increase in the high molecular weight smear of the target protein in PROTAC-treated samples indicates polyubiquitination.[11]
Protocol 4: Cell Viability Assay (alamarBlue Assay)
This assay assesses the cytotoxic effects of the PROTAC on the cells.[15]
Materials:
-
Cells in culture
-
PROTAC compound
-
96-well plates
-
alamarBlue™ reagent
-
Fluorescence plate reader
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).[16]
-
alamarBlue Addition: Add alamarBlue™ reagent to each well at 10% of the total volume and incubate for 4-8 hours at 37°C.[16]
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a fluorescence plate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot cell viability against the PROTAC concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows in TPD research.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
Bifunctional PEG linkers are indispensable tools in the rational design of effective PROTACs for targeted protein degradation. Their inherent properties of hydrophilicity, flexibility, and tunable length provide a powerful means to optimize the formation of the critical ternary complex, enhance solubility, and modulate cell permeability. The quantitative data presented herein underscore the critical importance of linker length optimization, a process that must be empirically determined for each new PROTAC system. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTACs. As our understanding of the intricate interplay between the linker, the protein of interest, and the E3 ligase continues to grow, so too will our ability to design next-generation protein degraders with superior potency, selectivity, and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 14. ulab360.com [ulab360.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Dioxoisoindolin Moiety: A Cornerstone of PROTAC-mediated Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of many successful PROTACs lies the dioxoisoindolin moiety, a chemical scaffold derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. This guide provides a comprehensive technical overview of the critical function of the dioxoisoindolin moiety in recruiting the Cereblon (CRBN) E3 ubiquitin ligase, a key step in initiating targeted protein degradation.
Core Function: Hijacking the Ubiquitin-Proteasome System
The dioxoisoindolin moiety serves as the E3 ligase-recruiting ligand in a PROTAC molecule. Its primary role is to bind to Cereblon (CRBN), which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event is the initiating step in the PROTAC-mediated degradation pathway. By tethering a target protein-binding ligand to the dioxoisoindolin moiety via a chemical linker, the PROTAC molecule effectively brings the target protein into close proximity with the CRL4CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The catalytic nature of this process is a key advantage of PROTACs; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Quantitative Analysis of Dioxoisoindolin-Based PROTACs
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for both the target protein and the E3 ligase are also critical parameters. The following tables summarize quantitative data for several PROTACs that utilize a dioxoisoindolin-based moiety to recruit CRBN for the degradation of various protein targets.
Table 1: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting Kinases
| PROTAC | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFRT790M | A549 | 32.9 | >90 | |
| RC-1 | BTK | MOLM-14 | 8-40 | >90 | |
| PROTAC 6 | CDK6 | MOLM-13 | <100 | >90 | |
| Compound B (5) | PI3Kα | HepG2 | - | - | |
| TL12-186 | Multiple Kinases | MOLM-14 | - | >90 (for BTK) |
Table 2: Degradation Efficiency of Thalidomide/Lenalidomide-Based PROTACs Targeting Epigenetic Proteins
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | Thalidomide | MV4;11 | ~5 | >90 | |
| dHDAC6 | HDAC6 | Pomalidomide | MCF-7 | 34 | 70.5 | |
| SJ995973 | BRD4 | Phenyl glutarimide | MV4-11 | 0.87 | - | |
| dCBP-1 | CBP/p300 | Thalidomide | HAP1 | 10 | >90 | |
| E7 | EZH2 | CRBN ligand | WSU-DLCL-2 | - | 72 |
Experimental Protocols for Key Assays
The characterization of PROTACs involves a suite of biochemical and cellular assays to determine their binding affinities, degradation efficacy, and mechanism of action.
Western Blot Analysis for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e
The Critical Role of PEG Linker Length in PROTAC Development: A Technical Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, offering the ability to eliminate pathogenic proteins rather than merely inhibiting them. These bifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The linker, far from being a passive component, plays a pivotal role in the efficacy of a PROTAC. Its composition, attachment points, and, most critically, its length, are key determinants of a PROTAC's ability to induce potent and selective protein degradation. This guide focuses on the importance of polyethylene (B3416737) glycol (PEG) linker length in PROTAC development, providing insights into its impact on ternary complex formation, degradation efficiency, and overall pharmacological properties.
The Influence of Linker Length on Ternary Complex Formation and Degradation
The linker's primary function is to span the distance between the target protein and the E3 ligase, enabling the formation of a productive ternary complex. The length of the linker must be optimized to allow for favorable protein-protein interactions within this complex. A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long might lead to the formation of unstable or non-productive complexes, resulting in reduced degradation efficiency.
The "hook effect" is a phenomenon often observed with PROTACs, where increasing the concentration of the PROTAC beyond a certain point leads to a decrease in degradation. This is attributed to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) that do not lead to degradation, and the linker length can influence the concentration at which this effect occurs.
Quantitative Analysis of PEG Linker Length on PROTAC Efficacy
Systematic studies have demonstrated the profound impact of varying PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of PROTACs. The optimal linker length is highly dependent on the specific target protein and E3 ligase being utilized.
| PROTAC/Target System | Linker Composition (n = number of PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-771 (BET proteins) | n=3 | 1 | >95 | LNCaP |
| ARV-771 (BET proteins) | n=4 | 5 | >95 | LNCaP |
| ARV-771 (BET proteins) | n=5 | 10 | >95 | LNCaP |
| dBET1 (BET proteins) | n=4 | 4 | ~98 | 22Rv1 |
| MZ1 (BRD4) | n=2 | 29 | >90 | HeLa |
| MZ1 (BRD4) | n=3 | 13 | >90 | HeLa |
| MZ1 (BRD4) | n=4 | 40 | >90 | HeLa |
This table is a representative summary based on publicly available data and may not be exhaustive. The exact values can vary based on experimental conditions.
Visualizing Key Concepts in PROTAC Development
Diagrams are essential for understanding the complex mechanisms underlying PROTAC function.
Caption: General mechanism of action for a PROTAC molecule.
Methodological & Application
Application Notes and Protocol for Ligand Conjugation of Dioxoisoindolin-O-PEG-OH (MW 2000)
Abstract
This document provides a comprehensive, two-stage protocol for the covalent conjugation of Dioxoisoindolin-O-PEG-OH (MW 2000) to a target ligand containing a primary amine. The protocol first details the activation of the terminal hydroxyl group of the PEG linker to a more reactive N-hydroxysuccinimide (NHS) ester. The second stage describes the conjugation of the activated PEG linker to the amine-containing ligand. This method is broadly applicable for researchers in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this bifunctional linker is commonly utilized[1][]. The protocol includes detailed methodologies, materials required, reaction conditions, purification steps, and analytical techniques for characterization.
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can enhance solubility, increase in vivo stability, and reduce the immunogenicity of the conjugated molecule[3][4]. The Dioxoisoindolin-O-PEG-OH linker is a heterobifunctional reagent featuring a protected aminooxy group (as a dioxoisoindolin) at one terminus and a hydroxyl group at the other[5]. This structure makes it an ideal building block for PROTACs, where one end can be conjugated to a target-binding ligand and the other, after deprotection, to an E3 ligase ligand.
Direct conjugation of the terminal hydroxyl group of PEG to a ligand is generally inefficient. Therefore, a common and effective strategy is to first "activate" the hydroxyl group by converting it into a more reactive functional group[6]. This protocol focuses on the activation of the PEG-OH to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on a target ligand under mild conditions to form a stable amide bond[7][8].
Overall Experimental Workflow
The conjugation process is performed in two sequential stages:
-
Stage 1: Activation of Dioxoisoindolin-O-PEG-OH. The terminal hydroxyl group is converted to an amine-reactive N-hydroxysuccinimide (NHS) carbonate.
-
Stage 2: Conjugation to Amine-Containing Ligand. The activated PEG-NHS linker is reacted with the primary amine(s) of the target ligand.
Following the reaction, the final conjugate is purified and characterized to ensure identity, purity, and yield.
Caption: Overall experimental workflow for the two-stage conjugation protocol.
Experimental Protocols
Stage 1: Activation of Dioxoisoindolin-O-PEG-OH to PEG-NHS
This protocol details the conversion of the terminal hydroxyl group of the PEG linker to an N-hydroxysuccinimide (NHS) carbonate using N,N'-Disuccinimidyl carbonate (DSC). This reaction creates a moisture-sensitive, amine-reactive PEG linker[6][9].
Materials and Reagents:
-
Dioxoisoindolin-O-PEG-OH (MW 2000)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
Argon or Nitrogen gas
-
Glassware, oven-dried
Protocol:
-
Preparation: Ensure all glassware is thoroughly dried to prevent moisture contamination, which can hydrolyze the DSC and the activated product[9].
-
Dissolution: In a dry flask under an inert atmosphere (argon or nitrogen), dissolve Dioxoisoindolin-O-PEG-OH (1 equivalent) in a minimal amount of anhydrous DCM. Add anhydrous DMF as needed to ensure complete dissolution.
-
Reaction: To the stirred solution, add N,N'-Disuccinimidyl carbonate (1.9 equivalents) and anhydrous pyridine (1.9 equivalents)[6].
-
Incubation: Seal the flask and stir the reaction mixture at room temperature (20-25°C) for 24 hours[6].
-
Precipitation: Concentrate the reaction mixture under reduced pressure. Precipitate the product by adding the concentrated solution dropwise into a beaker of cold diethyl ether with vigorous stirring.
-
Purification: Collect the white precipitate by filtration. To ensure high purity, re-dissolve the solid in a minimal amount of DCM and re-precipitate in cold diethyl ether. Repeat this step three times[6].
-
Drying: Dry the final product, Dioxoisoindolin-O-PEG-NHS, under vacuum and store it desiccated at -20°C until use. The activated PEG-NHS is moisture-sensitive and should be used promptly[10][11].
Caption: Reaction scheme for the activation of the PEG-OH terminus.
Stage 2: Conjugation of Activated PEG-NHS to Target Ligand
This protocol describes the reaction between the Dioxoisoindolin-O-PEG-NHS and a target ligand containing a primary amine.
Materials and Reagents:
-
Dioxoisoindolin-O-PEG-NHS (activated linker from Stage 1)
-
Target ligand with a primary amine (-NH2)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate/carbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris or glycine[11][12].
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis system
Protocol:
-
Ligand Preparation: Dissolve the amine-containing target ligand in the chosen reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins)[7].
-
Activated PEG Preparation: Immediately before use, dissolve the Dioxoisoindolin-O-PEG-NHS in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM)[7][11].
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the activated PEG-NHS solution to the ligand solution with gentle stirring. The optimal molar ratio should be determined empirically for each specific ligand[7]. The final concentration of DMSO in the reaction mixture should not exceed 10% to avoid denaturation of protein ligands[11].
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or on ice. Lower temperatures can reduce the rate of hydrolysis of the NHS ester and may be beneficial for sensitive proteins[11].
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted PEG-NHS[13]. Incubate for an additional 30 minutes.
-
Purification: Remove unreacted PEG, hydrolyzed PEG, and quenching buffer salts from the final conjugate product.
-
For high molecular weight ligands (e.g., proteins): Use Size-Exclusion Chromatography (SEC) or dialysis[3][14].
-
For small molecule ligands: Purification may require reverse-phase HPLC or silica (B1680970) column chromatography[15].
-
Characterization and Data Presentation
Successful conjugation must be confirmed with appropriate analytical techniques.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final conjugate and separate it from starting materials. A shift in retention time compared to the unconjugated ligand is indicative of a successful reaction.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can confirm the identity of the conjugate by verifying its molecular weight. The expected mass will be the sum of the ligand mass and the mass of the attached PEG linker[16][17].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to characterize the final product. The appearance of characteristic PEG signals (a large peak around 3.6 ppm) in the spectrum of the purified conjugate confirms the presence of the PEG chain[18][19].
Quantitative Data Summary
The following tables provide representative data for a typical conjugation experiment. Actual results will vary depending on the specific ligand and reaction conditions.
Table 1: Reaction Parameters and Yields
| Parameter | Stage 1: Activation | Stage 2: Conjugation |
|---|---|---|
| Reactant Molar Ratio | 1:1.9 (PEG-OH:DSC) | 1:20 (Ligand:PEG-NHS) |
| Reaction Time | 24 hours | 2 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | >90% | 60-80% |
Table 2: Purity Assessment by HPLC
| Sample | Retention Time (min) | Purity (%) |
|---|---|---|
| Target Ligand | 8.5 | >98% |
| Dioxoisoindolin-O-PEG-OH | 12.1 | >95% |
| Crude Conjugate | 15.3 (Product Peak) | ~75% |
| Purified Conjugate | 15.4 | >98% |
Table 3: Mass Spectrometry Characterization
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
|---|---|---|
| Target Ligand | 500.0 | 500.1 [M+H]⁺ |
| Dioxoisoindolin-O-PEG-OH | ~2000 | ~2000 (polydisperse) |
| Final Conjugate | ~2500 | ~2500 (polydisperse) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Activation Yield | Moisture contamination hydrolyzing DSC or activated PEG. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. |
| Incomplete reaction. | Increase reaction time or ensure adequate mixing. | |
| Low Conjugation Yield | Hydrolysis of PEG-NHS ester. | Prepare PEG-NHS solution immediately before use; perform reaction at a lower temperature (4°C)[11]. |
| Non-optimal pH. | Ensure reaction buffer pH is between 7.2 and 8.5 for efficient amine coupling[8]. | |
| Steric hindrance on the ligand. | Increase the molar excess of the PEG-NHS reagent. | |
| Multiple PEGylations | High reactivity or excess of PEG-NHS. | Reduce the molar excess of PEG-NHS or shorten the reaction time. |
| Product Degradation | Ligand instability at reaction pH or temperature. | Perform the reaction at a lower temperature or for a shorter duration. Test ligand stability in the reaction buffer prior to conjugation. |
Conclusion
This protocol provides a reliable and detailed method for the activation of Dioxoisoindolin-O-PEG-OH and its subsequent conjugation to an amine-containing ligand. By following these procedures for reaction, purification, and characterization, researchers can successfully synthesize well-defined PEG-ligand conjugates for various applications, including the development of novel therapeutics like PROTACs. Optimization of reaction parameters, particularly the molar ratio of reactants, may be necessary to achieve the desired outcome for specific target ligands.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkyne- and 1,6-elimination- succinimidyl carbonate – terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 8. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enovatia.com [enovatia.com]
- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: Amide Bond Formation with Dioxoisoindolin-O-PEG-OH (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical strategy in pharmaceutical development to enhance the therapeutic properties of molecules.[1][2][3][4] By attaching PEG chains, benefits such as improved solubility, extended circulating half-life, increased stability, and reduced immunogenicity can be achieved.[2][3][5][6] Dioxoisoindolin-O-PEG-OH (MW 2000) is a heterobifunctional linker that is particularly useful in the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[7][8] This molecule features a terminal hydroxyl (-OH) group and a phthalimide-protected aminooxy group.
This document provides detailed protocols for two primary strategies for forming stable amide bonds using this linker:
-
Activation of the Terminal Hydroxyl Group: The terminal -OH group is first converted to a carboxylic acid, which is then activated to react with a primary amine.
-
Deprotection and Amine Coupling: The dioxoisoindoline protecting group is removed to expose a reactive amine (or aminooxy) functionality for direct coupling to a carboxylic acid.
These methods enable the covalent attachment of the PEG linker to proteins, peptides, or small molecule drugs to improve their pharmacological profiles.[2]
Data Presentation
The efficiency of amide bond formation is dependent on factors such as the molar ratios of reactants, reaction time, and temperature. The following tables provide representative data for typical conjugation reactions.
Table 1: Reactant Quantities for Carboxylic Acid Activation Protocol
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mg) for 10 µmol Scale |
| Dioxoisoindolin-O-PEG-COOH | ~2000 | 1.0 | 20 |
| Amine-Containing Molecule | Varies | 1.0 - 1.5 | Variable |
| EDC | 191.7 | 1.5 - 2.0 | 2.9 - 3.8 |
| NHS | 115.1 | 1.5 - 2.0 | 1.7 - 2.3 |
| DIPEA (for organic solvent) | 129.2 | 1.5 - 2.0 | 2.2 - 2.9 µL |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Aqueous Protocol | Organic Solvent Protocol | Expected Outcome |
| Reaction pH | Activation: 4.5-6.0; Conjugation: 7.2-8.0 | N/A (DIPEA used) | High conjugation efficiency |
| Reaction Time | 2-24 hours | 2-24 hours | >80% conversion |
| Temperature | 4°C to Room Temperature | Room Temperature | Minimal side product formation |
| Monitoring | LC-MS, TLC | LC-MS, TLC | Confirmation of product formation |
| Purity (Post-Purification) | >95% | >95% | High purity final product |
Experimental Protocols
Protocol 1: Activation of the Terminal Hydroxyl Group and Amide Coupling
This protocol involves a two-stage process: (A) Oxidation of the terminal hydroxyl group to a carboxylic acid, and (B) subsequent carbodiimide-mediated coupling to an amine-containing molecule.
A. Oxidation of Terminal Hydroxyl to Carboxylic Acid
This step converts the Dioxoisoindolin-O-PEG-OH into Dioxoisoindolin-O-PEG-COOH. A common method is Jones oxidation or using other modern, milder oxidation reagents.
-
Materials: Dioxoisoindolin-O-PEG-OH (MW 2000), Acetone, Jones Reagent (Chromium trioxide in sulfuric acid), Isopropanol (B130326), Diethyl ether.
-
Procedure:
-
Dissolve Dioxoisoindolin-O-PEG-OH in acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in water and extract the product with a suitable organic solvent (e.g., Dichloromethane).
-
Dry the organic layer over sodium sulfate, filter, and evaporate to yield the carboxylic acid-terminated PEG linker.
-
Confirm product formation via NMR and Mass Spectrometry.
-
B. Amide Coupling to a Primary Amine
This procedure details both an aqueous method for biomolecules and an organic solvent-based method for small molecules.[1]
Aqueous-Based Protocol (for Proteins/Peptides)
-
Materials:
-
Dioxoisoindolin-O-PEG-COOH (MW ~2000)
-
Amine-containing protein/peptide
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M PBS, pH 7.2-7.5 (must not contain primary amines like Tris)[9]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification system (e.g., Dialysis, Size Exclusion Chromatography)
-
-
Procedure:
-
Dissolve the Dioxoisoindolin-O-PEG-COOH in the Activation Buffer.
-
Add 1.5-2.0 molar equivalents of EDC and NHS to the PEG solution.[1] Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.[9][10]
-
Dissolve the amine-containing protein in the Conjugation Buffer.
-
Immediately add the activated PEG solution to the protein solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[1] Incubate for 30 minutes.
-
Purify the PEGylated conjugate using dialysis or size exclusion chromatography to remove unreacted PEG and coupling reagents.
-
Organic Solvent-Based Protocol (for Small Molecules)
-
Materials:
-
Dioxoisoindolin-O-PEG-COOH (MW ~2000)
-
Amine-containing small molecule
-
Anhydrous solvents (e.g., DMF, DCM)
-
EDC or DCC
-
NHS or HOBt
-
Base (e.g., DIPEA)
-
Purification system (e.g., Column Chromatography)
-
-
Procedure:
-
Dissolve Dioxoisoindolin-O-PEG-COOH (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents).[1]
-
Stir the mixture for 30-60 minutes at room temperature to form the activated NHS ester.[1]
-
In a separate flask, dissolve the amine-containing small molecule (1.0-1.5 equivalents) in anhydrous DCM or DMF.
-
Add the small molecule solution to the activated PEG mixture.
-
Add DIPEA (1.5-2.0 equivalents) to the reaction.[1]
-
Stir the reaction at room temperature for 2-24 hours, monitoring progress by TLC or LC-MS.[1][10]
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
-
Protocol 2: Deprotection and Amide Coupling
This protocol involves removing the phthalimide (B116566) protecting group to yield a reactive aminooxy group, which can then be coupled with a carboxylic acid.
A. Deprotection of the Dioxoisoindoline Group
-
Materials: Dioxoisoindolin-O-PEG-OH (MW 2000), Ethanol (B145695) or DMF, Hydrazine (B178648) monohydrate.
-
Procedure:
-
Dissolve the Dioxoisoindolin-O-PEG-OH in ethanol or DMF.
-
Add an excess of hydrazine monohydrate (e.g., 10-20 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
A precipitate (phthalhydrazide) will form. Filter off the precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the aminooxy-PEG-OH product.
-
Confirm deprotection via NMR and Mass Spectrometry.
-
B. Amide Coupling of Aminooxy-PEG-OH to a Carboxylic Acid
The resulting aminooxy-PEG-OH can be coupled to a carboxylic acid-containing molecule using standard carbodiimide (B86325) chemistry, similar to Protocol 1B.
-
Procedure:
-
Activate the carboxylic acid-containing molecule using EDC/NHS in an appropriate buffer or organic solvent as described in Protocol 1B.
-
Add the deprotected Aminooxy-PEG-OH to the activated carboxylic acid.
-
Follow the reaction, quenching, and purification steps outlined in Protocol 1B (either aqueous or organic solvent method depending on the substrate).
-
Visualizations
Caption: Workflow for Protocol 1: Hydroxyl activation and amide coupling.
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Caption: Two logical pathways for conjugation using the PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. updates.reinste.com [updates.reinste.com]
- 5. nbinno.com [nbinno.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. Dioxoisoindolin-O-PEG-OH (MW 2000) - Immunomart [immunomart.com]
- 8. 化合物 Dioxoisoindolin-O-PEG-OH (MW 2000)|T17830|TargetMol - ChemicalBook [m.chemicalbook.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Application Notes: Coupling Strategies for Dioxoisoindolin-O-PEG-OH (MW 2000)
Introduction
Dioxoisoindolin-O-PEG-OH (MW 2000) is a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and nanotechnology. It is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer connecting a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2] The molecule consists of three key components: a hydroxyl (-OH) group for covalent attachment, a polyethylene (B3416737) glycol (PEG) spacer (MW 2000) that enhances solubility and optimizes spatial orientation, and a dioxoisoindolin (phthalimide) group, which serves as a stable protecting group for a primary amine.
This bifunctional nature allows for two distinct, sequential coupling strategies:
-
Coupling via the Hydroxyl (-OH) Terminus: The terminal hydroxyl group can be activated or converted into a more reactive functional group (e.g., a carboxylic acid or an activated carbonate) to facilitate conjugation with a target molecule.
-
Coupling via the Dioxoisoindolin (Phthalimide) Terminus: The phthalimide (B116566) group can be chemically removed (deprotected) to reveal a reactive primary amine, which can then be coupled to a second molecule of interest.
These application notes provide detailed protocols for the covalent conjugation of molecules to either end of the Dioxoisoindolin-O-PEG-OH linker.
Experimental Protocols
Protocol 1: Coupling via the Hydroxyl (-OH) Terminus
This protocol involves a two-step process. First, the terminal hydroxyl group is converted to a carboxylic acid. Second, the newly formed carboxylic acid is coupled to an amine-containing molecule using standard carbodiimide (B86325) chemistry.
Workflow for Coupling via the Hydroxyl Terminus
References
Application Notes and Protocols: Step-by-Step Synthesis of a PROTAC using Dioxoisoindolin-O-PEG-OH (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate disease-causing proteins by coopting the cell's native ubiquitin-proteasome system.[1][2][3] These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker's length, composition, and attachment points are critical for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[4][5]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, cell permeability, and provide flexibility for optimal ternary complex formation.[1][6] This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing a pre-formed E3 ligase ligand-linker conjugate, Dioxoisoindolin-O-PEG-OH (a derivative of thalidomide (B1683933) that binds to the Cereblon (CRBN) E3 ligase) with an average molecular weight of 2000 Da.[7][8][9]
PROTAC Synthesis Workflow
The synthesis of the final PROTAC from Dioxoisoindolin-O-PEG-OH and a POI ligand is a two-step process. The first step involves the activation of the terminal hydroxyl group of the PEG linker, followed by conjugation to the POI ligand. For this protocol, we will use a representative POI ligand for the bromodomain-containing protein 4 (BRD4), a well-established target in oncology. Specifically, we will use a derivative of the BRD4 inhibitor JQ1 bearing a primary amine for coupling.
Caption: General workflow for the two-step synthesis of a BRD4-targeting PROTAC.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Dioxoisoindolin-O-PEG-OH (MW 2000) | Various | >95% |
| Amine-functionalized BRD4 Ligand | Various | >95% |
| p-Toluenesulfonyl chloride (TsCl) | Sigma-Aldrich | >98% |
| Triethylamine (TEA) | Sigma-Aldrich | >99% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | >99.8% |
| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | >99.8% |
| Potassium Carbonate (K2CO3) | Sigma-Aldrich | >99% |
| Diethyl ether, anhydrous | Sigma-Aldrich | >99% |
| Sodium Sulfate (B86663) (Na2SO4), anhydrous | Sigma-Aldrich | >99% |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | >99.9% |
| Water, HPLC grade | Fisher Scientific | - |
| Formic Acid, LC-MS grade | Fisher Scientific | >99% |
Step 1: Synthesis of Dioxoisoindolin-O-PEG-OTs (Tosylated Intermediate)
This step involves the activation of the terminal hydroxyl group of the PEG linker by converting it to a tosylate, which is a good leaving group for the subsequent nucleophilic substitution reaction.
Protocol:
-
Dissolve Dioxoisoindolin-O-PEG-OH (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the tosylated intermediate.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of the Final PROTAC Molecule
This step involves the conjugation of the tosylated intermediate with the amine-functionalized BRD4 ligand via a nucleophilic substitution reaction.
Protocol:
-
Dissolve the crude Dioxoisoindolin-O-PEG-OTs (1.0 eq) and the amine-functionalized BRD4 ligand (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3) (2.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC molecule.[2]
Characterization and Data
The synthesized PROTAC should be characterized by LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
| Parameter | Expected Result |
| Yield (Step 1) | >80% (crude) |
| Yield (Step 2) | 30-50% (after purification) |
| Purity (HPLC) | >95% |
| LC-MS | A peak corresponding to the calculated mass-to-charge ratio (m/z) of the final PROTAC. |
| HRMS | Accurate mass measurement confirming the elemental composition of the final PROTAC. |
| ¹H NMR & ¹³C NMR | Peaks corresponding to the protons and carbons of the dioxoisoindolin moiety, the PEG linker, and the BRD4 ligand. |
Mechanism of Action: PROTAC-Mediated Protein Degradation
The synthesized PROTAC functions by inducing the proximity of the target protein (BRD4) and the E3 ubiquitin ligase (CRBN), leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[1][10]
Caption: PROTAC-induced protein degradation pathway.
Troubleshooting and Further Optimization
-
Low Yield: If the yield of the final PROTAC is low, consider optimizing the reaction conditions for both steps, such as temperature, reaction time, and the choice of base and solvent.
-
No Degradation: If the synthesized PROTAC does not induce degradation of the target protein, it may be necessary to synthesize a series of PROTACs with varying PEG linker lengths to achieve optimal ternary complex formation.[11]
-
"Hook Effect": A bell-shaped dose-response curve, known as the "hook effect," can occur at high PROTAC concentrations due to the formation of binary complexes that do not lead to degradation. This can be addressed by optimizing the PROTAC's binding affinities and linker properties.[11]
By following these detailed protocols and considering the potential for optimization, researchers can successfully synthesize and evaluate novel PROTACs for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dioxoisoindolin-O-PEG-OH (MW 2000) - Immunomart [immunomart.com]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Dioxoisoindolin-O-PEG-OH Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxoisoindolin-O-PEG-OH conjugates are a critical class of molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The dioxoisoindoline moiety, a derivative of thalidomide (B1683933), serves as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN). This recruitment initiates the ubiquitination and subsequent proteasomal degradation of a target protein bound by a ligand attached to the other end of the polyethylene (B3416737) glycol (PEG) linker. The PEG linker itself enhances solubility and provides the necessary spatial orientation for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Accurate and comprehensive characterization of these conjugates is paramount to ensure their purity, identity, and consistency, which are critical quality attributes for their application in research and drug development. These application notes provide detailed protocols for the analytical techniques used to characterize Dioxoisoindolin-O-PEG-OH conjugates.
Analytical Techniques & Protocols
A suite of analytical techniques is essential for the comprehensive characterization of Dioxoisoindolin-O-PEG-OH conjugates. These include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Size Exclusion Chromatography (SEC) to analyze larger conjugates or aggregates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of Dioxoisoindolin-O-PEG-OH. Both ¹H and ¹³C NMR are employed to ensure the presence of all structural components: the dioxoisoindoline core, the PEG linker, and the terminal hydroxyl group.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the Dioxoisoindolin-O-PEG-OH conjugate in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Assign the chemical shifts in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. The characteristic peaks for the dioxoisoindoline aromatic protons, the glutarimide (B196013) protons, the repeating ethylene (B1197577) glycol units of the PEG linker, and the protons adjacent to the terminal hydroxyl group should all be identified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a crucial technique for confirming the molecular weight of the synthesized conjugate and for assessing its purity. The liquid chromatography separates the conjugate from any impurities, and the mass spectrometer provides a highly accurate mass determination.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the Dioxoisoindolin-O-PEG-OH conjugate in a suitable solvent like acetonitrile (B52724) or methanol. Dilute this stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition.
-
LC-MS Instrumentation and Conditions:
-
LC System: An HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is typically used.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to identify the peak corresponding to the conjugate.
-
Obtain the mass spectrum for this peak and identify the protonated molecule [M+H]⁺ and other common adducts (e.g., [M+Na]⁺).
-
Compare the observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the Dioxoisoindolin-O-PEG-OH conjugate.[1]
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC with UV detection is a standard method for determining the purity of the Dioxoisoindolin-O-PEG-OH conjugate.[2][3][4]
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the conjugate in a solvent such as DMSO or acetonitrile at a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient, for example, from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak corresponding to the Dioxoisoindolin-O-PEG-OH conjugate and any impurity peaks. Calculate the purity by determining the percentage of the main peak area relative to the total peak area.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
For larger Dioxoisoindolin-O-PEG-OH conjugates, or to assess for the presence of aggregates, SEC-MALS is a powerful technique. It separates molecules based on their hydrodynamic radius and provides an absolute measurement of molar mass, independent of column calibration standards.[5][6][7][8]
Experimental Protocol: SEC-MALS Analysis
-
Sample Preparation: Prepare the sample in the SEC mobile phase at a concentration of 1-2 mg/mL. Filter the sample through a 0.1 µm filter to remove any particulate matter.
-
SEC-MALS Instrumentation and Conditions:
-
SEC Column: A column suitable for the expected molecular weight range of the conjugate (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, such as phosphate-buffered saline (PBS) pH 7.4.
-
Flow Rate: 0.5 mL/min.
-
Detectors: A multi-angle light scattering (MALS) detector, a UV detector, and a refractive index (RI) detector connected in series after the SEC column.
-
-
Data Analysis: Use specialized software (e.g., ASTRA) to analyze the data from all three detectors. This will allow for the determination of the absolute molar mass and an assessment of the polydispersity of the conjugate peak.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of a Dioxoisoindolin-O-PEGn-OH conjugate.
Table 1: HPLC Purity Data
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | ~12.5 min |
| Purity | >98% |
Table 2: LC-MS Data
| Parameter | Value |
| Column | C18 reverse-phase (2.1 x 50 mm, 1.8 µm) |
| Ionization Mode | ESI Positive |
| Observed m/z [M+H]⁺ | Corresponds to the specific PEG length |
| Theoretical Mass [M+H]⁺ | Corresponds to the specific PEG length |
Table 3: ¹H NMR Chemical Shifts (Illustrative for a short PEG chain in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.05 | s | 1H | Glutarimide N-H |
| 7.6-7.1 | m | 3H | Aromatic protons |
| 5.10 | dd | 1H | Glutarimide α-CH |
| 4.20 | t | 2H | Ar-O-CH₂- |
| 3.7-3.5 | m | n x 4H | PEG -CH₂-CH₂-O- |
| 3.45 | t | 2H | -CH₂-OH |
| 2.9-2.0 | m | 4H | Glutarimide -CH₂-CH₂- |
Visualization of Key Processes
Synthesis Workflow
The synthesis of Dioxoisoindolin-O-PEG-OH typically involves the reaction of a hydroxylated dioxoisoindoline precursor with a functionalized PEG linker.
Caption: A typical workflow for the synthesis of Dioxoisoindolin-O-PEG-OH.
Analytical Characterization Workflow
A logical progression of analytical techniques is employed to confirm the identity, purity, and structural integrity of the final product.
Caption: Logical workflow for the analytical characterization of the conjugate.
Cereblon-Mediated Protein Degradation Pathway
The Dioxoisoindolin-O-PEG-OH conjugate is a key component of PROTACs that hijack the Cereblon E3 ligase complex to induce targeted protein degradation.
Caption: The signaling pathway of PROTAC-induced protein degradation via Cereblon.
References
- 1. enovatia.com [enovatia.com]
- 2. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 3. Liquid chromatographic determination of thalidomide in tablets, capsules, and raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. wyatt.com [wyatt.com]
- 7. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 8. wyatt.com [wyatt.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Dioxoisoindolin-O-PEG-OH containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This document focuses on the mass spectrometry (MS) analysis of a specific class of PROTACs: those containing a Dioxoisoindolin moiety for E3 ligase (Cereblon, CRBN) recruitment, connected to a POI ligand via a polyethylene (B3416737) glycol (PEG)-based linker (Dioxoisoindolin-O-PEG-OH). Accurate and sensitive quantification of these molecules in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and overall drug development.
Principle of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, an event that can be monitored by native mass spectrometry. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Mass Spectrometry for PROTAC Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of PROTACs in complex biological samples. The method involves chromatographic separation of the analyte from the matrix components followed by its detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Cells)
Effective sample preparation is critical to remove interfering substances and enrich the PROTAC analyte. Protein precipitation is a commonly used method for its simplicity and effectiveness.
Materials:
-
Biological matrix (e.g., rat plasma, cell lysate)
-
PROTAC standard and internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.1% Formic acid in water, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw plasma or cell lysate samples on ice.
-
Spike 100 µL of the biological matrix with the internal standard.
-
For the generation of a calibration curve, spike blank matrix with known concentrations of the PROTAC standard.
-
Add 600 µL of cold protein precipitation solution (e.g., 1:1 v/v ACN/MeOH).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate at -20°C for 1 hour to enhance protein precipitation.
-
Centrifuge at 13,000-14,000 rpm for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of a suitable solvent (e.g., 50:50 v/v ACN/water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a general LC-MS/MS method that can be optimized for a specific Dioxoisoindolin-O-PEG-OH PROTAC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like an Orbitrap).
LC Parameters:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 40 - 60°C |
| Injection Volume | 1 - 10 µL |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the PROTAC, then return to initial conditions for equilibration. A typical gradient might run over 5-10 minutes. |
MS Parameters:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 1 - 4 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Voltage | Optimized for specific analyte |
| Collision Energy | Optimized for specific precursor-to-product ion transition |
MRM Transitions: The specific MRM transitions (precursor ion -> product ion) must be determined by infusing a standard solution of the PROTAC and its internal standard into the mass spectrometer. The Dioxoisoindolin moiety and the POI ligand are likely to produce characteristic fragment ions.
Data Presentation
Quantitative Analysis of a Hypothetical Dioxoisoindolin-O-PEG-OH PROTAC
The following tables summarize hypothetical quantitative data for a PROTAC, "Protac-X," in rat plasma.
Table 1: LC-MS/MS Method Parameters for Protac-X
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole |
| Ionization | ESI+ |
| MRM Transition | e.g., m/z 950.5 -> 273.1 |
| Internal Standard | e.g., Pomalidomide |
| IS MRM Transition | m/z 273.8 -> 201.0 |
Table 2: Calibration Curve for Protac-X in Rat Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 101.2 |
| 50 | 0.592 | 99.8 |
| 100 | 1.189 | 100.5 |
| 500 | 5.991 | 99.1 |
| 1000 | 11.95 | 100.8 |
Table 3: Precision and Accuracy for Protac-X Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |
| LLOQ | 1 | 1.03 | 5.8 | 103.0 |
| Low | 3 | 2.95 | 4.2 | 98.3 |
| Medium | 75 | 76.8 | 3.5 | 102.4 |
| High | 800 | 790.4 | 2.9 | 98.8 |
Visualizations
PROTAC Mechanism of Action and Mass Spectrometry Workflow
Application Notes and Protocols for Assessing the Cell Permeability of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker, particularly those containing polyethylene (B3416737) glycol (PEG) chains, is a critical determinant of a PROTAC's physicochemical properties, including solubility and cell permeability, which are essential for its therapeutic efficacy.[3][4]
Due to their large molecular weight and polar surface area, PROTACs often exhibit poor cell permeability, posing a significant challenge in their development.[5] Therefore, the accurate assessment of their ability to cross the cell membrane is a critical step in the drug discovery process. These application notes provide detailed protocols for key assays used to evaluate the cell permeability of PROTACs, with a specific focus on those incorporating PEG linkers.
The Role of PEG Linkers in PROTAC Cell Permeability
PEG linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[2][3] The relationship between PEG linkers and cell permeability is complex. While the hydrophilicity of PEG can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation. This "chameleon-like" effect can shield the molecule's polar surface area, facilitating its passage through the cell membrane.[6] However, the optimal length of the PEG linker must be carefully determined, as excessively long linkers can negatively impact permeability.[7]
Key Assays for Evaluating PROTAC Cell Permeability
Several in vitro assays are commonly employed to assess the cell permeability of PROTACs. These can be broadly categorized as cell-free assays that measure passive diffusion and cell-based assays that account for both passive and active transport mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[5] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[8] This assay is cost-effective and ideal for early-stage screening to assess a compound's potential for passive diffusion.[6]
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[9] A bidirectional Caco-2 assay, measuring transport from the apical to basolateral side (A-B) and from the basolateral to apical side (B-A), can determine if a PROTAC is a substrate for efflux pumps.[10]
NanoBRET™ Target Engagement and Permeability Assay
The NanoBRET™ assay is a live-cell method that can provide an indirect measure of cell permeability by quantifying the engagement of the PROTAC with its intracellular target.[11][12] By comparing the target engagement in intact versus permeabilized cells, researchers can derive an "availability index" that reflects the PROTAC's ability to cross the cell membrane and reach its target.[13]
Data Presentation: Quantitative Permeability Data for PROTACs with PEG Linkers
The following tables summarize quantitative data for representative PROTACs, illustrating the impact of linker composition and assay type on permeability.
Table 1: Permeability Data for Androgen Receptor (AR)-Targeting PROTACs with a PEG Linker [9][14]
| PROTAC ID | E3 Ligase Ligand | Linker | Assay Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| 14 | Cereblon | PEG | Caco-2 | 1.7 (A-B) | 8.4 |
| 14.1 (B-A) | |||||
| 20d | VHL | PEG | Caco-2 | <0.7 (A-B) | >12 |
| 8.6 (B-A) |
Table 2: Permeability Data for BRD4-Targeting PROTACs with Varying Linkers [15]
| PROTAC ID | Linker Composition | Cell-based/Biochemical Potency Ratio (Surrogate for Permeability) |
| 1 | PEG-based | 1.8 (High Permeability) |
| 2 | PEG-based | 13 (Intermediate Permeability) |
| 3 | Alkyl-based | 38 (Low Permeability) |
Table 3: Permeability of VHL-Based PROTACs with Different PEG Linker Lengths [7]
| PROTAC ID | Target | PEG Linker Length | PAMPA Permeability (Pe) (10⁻⁶ cm/s) |
| 7 | BET | 2 units | 0.6 |
| 8 | BET | 3 units | 0.03 |
| 15 | ATOM | 1 unit | 0.005 |
| 16 | ATOM | 2 units | 0.0025 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Lecithin/dodecane solution (or other suitable lipid solution)[16]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Test PROTAC
-
Reference compounds (high and low permeability)
-
Plate shaker
-
LC-MS/MS or other suitable analytical instrument
-
Prepare Donor Solution: Dissolve the test PROTAC and reference compounds in a suitable buffer (e.g., PBS with a low percentage of DMSO, typically 1-5%) to a final concentration of 1-10 µM.
-
Coat the Filter Plate: Gently add 5 µL of the lipid/dodecane solution to the membrane of each well in the donor filter plate.
-
Prepare Acceptor Plate: Add 300 µL of buffer to each well of the acceptor plate.
-
Assemble the PAMPA "Sandwich": Carefully place the lipid-coated filter plate onto the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution containing the test PROTAC to each well of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature for 10-20 hours in a moist chamber.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium))
Where:
-
Vd = Volume of donor well
-
Va = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (Vd * Cd(0)) / (Vd + Va)
-
Cd(0) = Initial concentration in the donor well
-
Protocol 2: Caco-2 Permeability Assay (Bidirectional)
Objective: To assess the permeability and potential for active efflux of a PROTAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test PROTAC
-
Reference compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) as a P-gp substrate)
-
Transepithelial electrical resistance (TEER) meter
-
LC-MS/MS or other suitable analytical instrument
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Prepare Dosing Solutions: Dissolve the test PROTAC and reference compounds in transport buffer to the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A-B) Permeability: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (receiver) compartment. c. Add the dosing solution to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Basolateral to Apical (B-A) Permeability: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add fresh transport buffer to the apical (receiver) compartment. c. Add the dosing solution to the basolateral (donor) compartment. d. Incubate at 37°C with gentle shaking for the same duration as the A-B experiment. e. Collect samples from both the apical and basolateral compartments.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the Papp values for both A-B and B-A directions using the following equation:
b. Calculate the efflux ratio:
Protocol 3: NanoBRET™ Target Engagement and Permeability Assay
Objective: To indirectly assess the cell permeability of a PROTAC by measuring its engagement with the target protein in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-target fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer specific for the target
-
NanoBRET™ Nano-Glo® Substrate
-
Digitonin (B1670571) (for cell permeabilization)
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-target fusion vector and plate in 96-well plates.
-
PROTAC Dilution: Prepare a serial dilution of the test PROTAC in the appropriate assay medium.
-
Live-Cell Assay: a. Add the NanoBRET™ Tracer to the wells containing the transfected cells. b. Add the serially diluted PROTAC to the wells. c. Incubate the plate to allow for PROTAC entry and target engagement. d. Add the NanoBRET™ Nano-Glo® Substrate. e. Measure the donor (460 nm) and acceptor (610 nm) luminescence signals.
-
Permeabilized-Cell Assay: a. Follow the same steps as the live-cell assay, but include a cell permeabilization step with digitonin before the addition of the PROTAC and tracer.
-
Data Analysis: a. Calculate the NanoBRET™ ratio (acceptor signal / donor signal). b. Plot the NanoBRET™ ratio against the PROTAC concentration to generate dose-response curves for both live and permeabilized cells. c. The shift in the IC50 value between the live-cell and permeabilized-cell curves provides an indication of the PROTAC's cell permeability. A smaller shift suggests better permeability.
Mandatory Visualizations
Caption: Experimental workflow for assessing PROTAC permeability.
Caption: Factors influencing PROTAC cell permeability.
Caption: PROTAC-mediated degradation and downstream signaling.
References
- 1. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAMPA | Evotec [evotec.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. selvita.com [selvita.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols for Dioxoisoindolin-O-PEG-OH (MW 2000) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioxoisoindolin-O-PEG-OH (MW 2000) is a high-quality bifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging and powerful therapeutic modality in cancer research. This molecule incorporates a dioxoisoindolin moiety, a derivative of thalidomide, which serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This is connected to a hydrophilic 2000 Da polyethylene (B3416737) glycol (PEG) linker that terminates in a hydroxyl group, allowing for straightforward conjugation to a ligand for a specific protein of interest (POI).
PROTACs synthesized using this linker can effectively hijack the cell's ubiquitin-proteasome system to induce the selective degradation of cancer-promoting proteins.[2] The long PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3] These application notes provide detailed protocols and data for the use of Dioxoisoindolin-O-PEG-OH (MW 2000) in the development of novel cancer therapeutics.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of Dioxoisoindolin-O-PEG-OH (MW 2000) is essential for its effective use in PROTAC synthesis.
| Property | Value |
| Molecular Weight | ~2000 Da |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers. |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (In Solvent) | Store at -80°C for up to 1 year. |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. The Dioxoisoindolin-O-PEG-OH (MW 2000) linker provides the E3 ligase recruiting element. Once the POI ligand is attached, the resulting PROTAC orchestrates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.
Application: Development of a BRD4-Degrading PROTAC
A prominent application of CRBN-recruiting PROTACs is the targeted degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is a key epigenetic reader that regulates the expression of oncogenes like c-Myc, making it a prime target in various cancers.[4] Degradation of BRD4 has been shown to be a more effective anti-cancer strategy than simple inhibition.
BRD4/c-Myc Signaling Pathway
BRD4 plays a crucial role in the transcriptional regulation of the c-Myc oncogene. By degrading BRD4, a PROTAC can effectively downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data for a Representative BRD4-Degrading PROTAC
While specific data for a PROTAC utilizing the exact Dioxoisoindolin-O-PEG-OH (MW 2000) linker is not publicly available, the following tables present illustrative data for a thalidomide-based PROTAC with a long PEG linker targeting BRD4. This data is representative of the expected performance.
Table 1: In Vitro Degradation of BRD4
| Cell Line | DC50 (nM) | Dmax (%) |
| HeLa | 5.8 | >95 |
| MOLM-13 | 3.2 | >95 |
| RS4;11 | 4.5 | >90 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity
| Cell Line | IC50 (nM) |
| HeLa | 12.7 |
| MOLM-13 | 8.1 |
| RS4;11 | 10.4 |
IC50: Concentration for 50% inhibition of cell proliferation.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Degrading PROTAC
This protocol describes the conjugation of an amine-containing BRD4 ligand (e.g., a derivative of JQ1) to Dioxoisoindolin-O-PEG-OH (MW 2000) via activation of the terminal hydroxyl group.
Materials:
-
Dioxoisoindolin-O-PEG-OH (MW 2000)
-
Amine-containing BRD4 ligand
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve Dioxoisoindolin-O-PEG-OH (MW 2000) (1.0 equivalent) in anhydrous DCM.
-
Add TEA (1.5 equivalents) and cool the solution to 0°C.
-
Slowly add a solution of TsCl or MsCl (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the formation of the tosylated/mesylated intermediate by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Coupling with the BRD4 Ligand:
-
Dissolve the crude activated intermediate and the amine-containing BRD4 ligand (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 in cultured cells treated with the synthesized PROTAC.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MOLM-13)
-
Synthesized BRD4-PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the BRD4-PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a DMSO vehicle control for 18-24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 and c-Myc levels to the loading control (GAPDH).
-
Calculate DC50 and Dmax values from the dose-response curve.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the cytotoxicity of the BRD4-PROTAC.
Materials:
-
Human cancer cell line (e.g., HeLa, MOLM-13)
-
Synthesized BRD4-PROTAC
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat cells with a serial dilution of the BRD4-PROTAC. Include a vehicle control.
-
Incubate for 72 hours.
-
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a luminometer.
-
Plot cell viability against the PROTAC concentration to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low PROTAC Yield | Incomplete activation or coupling reaction. | Ensure anhydrous conditions. Optimize reaction time and temperature. Use fresh reagents. |
| No Protein Degradation | Poor cell permeability of the PROTAC. | Modify the linker or POI ligand to improve physicochemical properties. |
| Non-optimal linker length. | Synthesize PROTACs with different PEG linker lengths. | |
| Low expression of CRBN in the cell line. | Confirm CRBN expression by Western blot. Use a different cell line. | |
| High Background in Western Blot | Insufficient blocking or washing. | Increase blocking time and number of washes. Optimize antibody concentrations. |
| "Hook Effect" in Degradation Assay | Formation of non-productive binary complexes at high PROTAC concentrations. | Use a wider range of concentrations to fully characterize the dose-response curve. |
Conclusion
Dioxoisoindolin-O-PEG-OH (MW 2000) is a versatile and effective bifunctional linker for the synthesis of CRBN-recruiting PROTACs. Its long PEG chain offers advantages in terms of solubility and pharmacokinetics, making it a valuable tool for the development of novel protein degraders for cancer therapy. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in this exciting field.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Dioxoisoindolin-O-PEG-OH (MW 2000) PROTACs
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with Dioxoisoindolin-O-PEG-OH (MW 2000) PROTACs.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my Dioxoisoindolin-O-PEG-OH (MW 2000) PROTACs have poor aqueous solubility?
A1: PROTACs, by their nature, are large molecules that often possess high molecular weights and significant lipophilicity, placing them "beyond the Rule of Five" for oral bioavailability. The Dioxoisoindolin moiety, a common ligand for the Cereblon (CRBN) E3 ligase, contributes to the overall hydrophobicity of the molecule. While the long polyethylene (B3416737) glycol (PEG) linker (MW 2000) is incorporated to enhance hydrophilicity and aqueous solubility, the combined physicochemical properties of the warhead and the E3 ligase ligand can still result in poor overall solubility.[1][2]
Q2: What is the expected impact of the long PEG linker on my PROTAC's solubility?
A2: The PEG linker is a key component for improving the physicochemical properties of a PROTAC.[1][2] The ethylene (B1197577) glycol units in the PEG chain are hydrophilic and increase the water solubility of the molecule.[1][2] A long PEG linker, such as one with a molecular weight of 2000, is expected to provide a significant increase in hydrophilicity and, consequently, aqueous solubility compared to PROTACs with shorter or more hydrophobic alkyl linkers. However, it is important to note that excessively long linkers can sometimes negatively impact cell permeability.[1]
Q3: In which solvents should I initially try to dissolve my Dioxoisoindolin-O-PEG-OH PROTAC?
A3: Based on the properties of similar molecules, Dioxoisoindolin-O-PEG-OH PROTACs are most likely to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] For cell-based assays, preparing a concentrated stock solution in 100% DMSO is a common starting point. Subsequent dilution into aqueous buffers or cell culture media should be done carefully to avoid precipitation.
Q4: How can I improve the solubility of my PROTAC for in vitro and in vivo studies?
A4: Several strategies can be employed to enhance the solubility of your PROTAC, broadly categorized into formulation approaches and chemical modifications.
-
Formulation Strategies: These include the use of co-solvents, surfactants, and the preparation of amorphous solid dispersions (ASDs).[4][5][6][7] ASDs, in particular, have shown promise in improving the dissolution and supersaturation of PROTACs.[4][8][9]
-
Chemical Modifications: While the core structure of your PROTAC is defined, minor modifications to the linker or warhead, if possible, can influence solubility. For instance, incorporating more polar functional groups can increase hydrophilicity.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and application of Dioxoisoindolin-O-PEG-OH PROTACs.
| Problem | Possible Cause | Suggested Solution |
| Difficulty dissolving the solid PROTAC | The compound may be in a crystalline form with high lattice energy. | 1. Use sonication or gentle vortexing to aid dissolution in your chosen organic solvent (e.g., DMSO). 2. Gentle heating can be applied, but monitor for any potential degradation. |
| Precipitation upon dilution into aqueous buffer or cell media | The aqueous environment is a poor solvent for the PROTAC, causing it to crash out of solution. | 1. Decrease the final concentration of the PROTAC in the aqueous medium. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, being mindful of its potential effects on cells (typically ≤ 1%). 3. Consider using solubilizing agents like cyclodextrins if they are compatible with your experimental system.[3] 4. Prepare an amorphous solid dispersion (ASD) of your PROTAC to improve its dissolution rate and maintain supersaturation in aqueous media.[4][5][6][7] |
| Inconsistent results in cell-based assays | Incomplete solubilization of the PROTAC leading to variable effective concentrations. | 1. Visually inspect your stock and working solutions for any signs of precipitation before each use. 2. Perform a kinetic solubility assay in your specific assay buffer to determine the solubility limit. 3. Filter your final working solution through a 0.22 µm filter to remove any undissolved particles before adding to cells. |
Section 3: Quantitative Data on Solubility Enhancement
The following table summarizes the quantitative improvements in solubility and dissolution observed for PROTACs using various enhancement strategies.
| PROTAC | Enhancement Strategy | Polymer/Excipient | Drug Loading (% w/w) | Observed Improvement | Reference |
| AZ1 (Cereblon-recruiting) | Amorphous Solid Dispersion (ASD) | HPMCAS | 10-20 | Up to a 2-fold increase in drug supersaturation compared to the pure amorphous drug. | [4][8] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) | HPMCAS (L Grade) | 10 and 20 | Enabled pronounced supersaturation without precipitation over the entire dissolution period. | [5][6][7] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) | Eudragit® L 100-55 | 10 and 20 | Enabled pronounced supersaturation without precipitation over the entire dissolution period. | [5][6][7] |
Section 4: Experimental Protocols
Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a general method for preparing an ASD of a PROTAC using a polymer excipient.
Materials:
-
Dioxoisoindolin-O-PEG-OH (MW 2000) PROTAC
-
Polymer excipient (e.g., HPMCAS, PVPVA)
-
Volatile organic solvent system (e.g., Dichloromethane:Ethanol 4:1 v/v)
-
Glass vials
-
Oven
Procedure:
-
Accurately weigh the PROTAC and the chosen polymer to achieve the desired drug loading (e.g., 10%, 20% w/w).
-
Dissolve both the PROTAC and the polymer in the solvent system in a glass vial. Ensure complete dissolution.
-
Evaporate the solvent in an oven at a controlled temperature (e.g., 70°C) overnight.
-
The resulting thin film is the amorphous solid dispersion of the PROTAC.
-
Characterize the ASD using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.
Protocol: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Prepare a serial dilution of the PROTAC stock solution in DMSO.
-
In a 96-well plate, add a small volume of each DMSO dilution to the aqueous buffer. The final DMSO concentration should be kept low (e.g., ≤ 1%).
-
Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
-
After incubation, separate any undissolved compound by centrifugation at high speed or by filtration.
-
Carefully collect the supernatant or filtrate.
-
Quantify the concentration of the dissolved PROTAC in the supernatant/filtrate using a suitable analytical method.
-
The measured concentration represents the kinetic solubility of the PROTAC under the tested conditions.[3]
Section 5: Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of a Dioxoisoindolin-based PROTAC and a typical experimental workflow for evaluating its solubility.
Caption: Mechanism of action for a Dioxoisoindolin (Cereblon-binding) PROTAC.
Caption: A typical workflow for enhancing and evaluating PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Overcoming Poor Cell Permeability of Long-Chain PEGylated PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the cell permeability of long-chain PEGylated Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do many long-chain PEGylated PROTACs exhibit poor cell permeability?
A1: The poor cell permeability of these molecules is often attributed to their physicochemical properties, which typically fall "beyond the Rule of Five" (bRo5).[1][2] Key factors include:
-
High Molecular Weight (MW): PROTACs are inherently large molecules (often >800 Da) because they link two distinct ligands. This size alone presents a significant hurdle for passive diffusion across the cell membrane.[3][4]
-
Large Polar Surface Area (PSA): The inclusion of polyethylene (B3416737) glycol (PEG) linkers, while beneficial for solubility, increases the number of hydrogen bond acceptors (HBAs), contributing to a high PSA which can hinder membrane permeability.[2][]
-
High Number of Rotatable Bonds: Long, flexible linkers can be entropically penalized upon membrane crossing, although they may also help the molecule adopt conformations that shield polar groups.[1][6]
Q2: What is the primary role of the PEG linker, and how does it create a permeability challenge?
A2: The PEG linker is primarily used to connect the two ligands of the PROTAC and to enhance aqueous solubility, which is crucial for administration and bioavailability.[6][7] However, the ether oxygens in the PEG chain are hydrogen bond acceptors, which increases polarity. This "chameleonic" property means the PROTAC may adopt an extended, polar conformation in aqueous environments, which is unfavorable for traversing the lipophilic cell membrane.[8][9] While longer PEG linkers can provide the necessary flexibility and distance to form a stable ternary complex, they often decrease cell permeability.[10][11]
Q3: What are the principal strategies to improve the cell permeability of a poorly permeable PROTAC?
A3: Several strategies can be employed to enhance cell permeability:
-
Linker Optimization: This is the most common approach. It involves modifying the linker's length, composition, and rigidity. Replacing PEG units with more lipophilic alkyl chains or introducing rigid structures like piperidine (B6355638)/piperazine (B1678402) can improve permeability.[1][2][7]
-
Prodrug Approach: The polarity of the PROTAC can be temporarily masked with lipophilic groups that are cleaved by intracellular enzymes, releasing the active PROTAC inside the cell.[1]
-
Receptor-Mediated Delivery: Conjugating the PROTAC to a ligand that binds to a cell surface receptor (e.g., folate) can facilitate active transport into the cell.[1][12]
-
Reduction of Hydrogen Bond Donors (HBDs): For example, replacing an amide linkage in the linker with an ester can remove an HBD and has been shown to improve permeability.[1][13]
Q4: Which in vitro assays are recommended for assessing PROTAC cell permeability?
A4: The two most common and complementary assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is cost-effective and useful for early-stage screening.[14][15]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[1][14][15]
Q5: Is a shorter linker always better for cell permeability?
A5: Not necessarily. While studies have shown that permeability often increases with decreasing linker length, there is typically an optimal range for each specific PROTAC system.[3][11] A linker that is too short may sterically hinder the formation of the necessary ternary complex between the target protein and the E3 ligase, rendering the PROTAC ineffective even if it is cell-permeable.[10] Conversely, excessively long linkers can lead to reduced efficacy due to increased flexibility and a higher entropic penalty for binding.[10]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: My PEGylated PROTAC is potent in biochemical assays but shows no target degradation in cells.
-
Initial Question: Have you confirmed the PROTAC is entering the cells?
-
Explanation: This is a classic symptom of poor cell permeability, a common challenge for high MW PROTACs.[16] Before investigating other steps in the mechanism, you must verify that the compound can reach its intracellular target.
-
Recommended Actions:
-
Assess Permeability Directly: Use a PAMPA or Caco-2 assay to measure the apparent permeability coefficient (Papp).[14][16]
-
Measure Target Engagement in Cells: Use an assay like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to confirm that the PROTAC is binding to its target protein within the cellular environment.[16]
-
Problem 2: I've confirmed my PROTAC has moderate cell permeability, but degradation is still weak or nonexistent.
-
Initial Question: Have you verified the formation of a stable ternary complex (Target:PROTAC:E3 Ligase)?
-
Explanation: The length, flexibility, and chemical composition of the linker are critical for orienting the target protein and the E3 ligase correctly to form a productive ternary complex.[6][10] An suboptimal linker may allow cell entry but prevent effective ubiquitination.
-
Recommended Actions:
-
Perform a Co-Immunoprecipitation (Co-IP): This is a standard method to confirm the formation of the ternary complex within cells.[16] You can pull down the E3 ligase and blot for the target protein, or vice-versa.
-
Evaluate Linker Length: Synthesize and test analogs with systematically shorter or longer PEG linkers. Studies show there is often a narrow optimal linker length for efficient degradation.[10]
-
Problem 3: My permeability assays confirm the long-chain PEG linker is the cause of poor cell entry. What specific modifications should I explore?
-
Initial Question: What is the most rational way to modify the linker without losing all the benefits of PEG (like solubility)?
-
Explanation: The goal is to find a balance between permeability and the physicochemical properties required for ternary complex formation and bioavailability.
-
Recommended Actions & Design Strategies:
-
Systematically Shorten the PEG Chain: Reduce the number of PEG units one or two at a time. This often leads to a direct, measurable increase in permeability.[11]
-
Replace PEG with an Alkyl Linker: Swapping ether oxygens for methylene (B1212753) groups reduces the number of HBAs and lowers the PSA.[] Be aware that this will increase lipophilicity and may decrease aqueous solubility.[]
-
Introduce Rigid Elements: Incorporate cyclic structures like piperidine or piperazine into the linker. This can pre-organize the PROTAC into a more membrane-compatible conformation and reduce the entropic penalty of binding.[1][2]
-
Create a "Hybrid" Linker: Combine a shorter PEG segment with an alkyl segment to balance solubility and lipophilicity.
-
Shield Polar Groups: Design linkers that can form intramolecular hydrogen bonds (IMHBs). This allows the PROTAC to adopt a folded, less polar conformation in the lipophilic membrane environment, effectively shielding its polar groups and increasing permeability.[13][17]
-
Quantitative Data Summary
The following tables summarize data from studies investigating the relationship between PROTAC physicochemical properties and cell permeability.
Table 1: Physicochemical Properties and Permeability of VH032-Based PROTACs Data extracted from a study on VH032-based PROTACs, demonstrating the impact of linker length and composition on permeability.
| Compound | Linker Description | MW (Da) | ALogP | HBDs | PAMPA Pₑ (x 10⁻⁶ cm/s) |
| PROTAC 7 | 2-unit PEG linker | 963.2 | 3.6 | 6 | 0.6 |
| PROTAC 8 | 3-unit PEG linker | 1007.2 | 3.4 | 6 | 0.03 |
| PROTAC 9 | 4-unit PEG linker | 1051.3 | 3.2 | 6 | 0.006 |
| PROTAC 15 | 1-unit PEG linker | 1003.3 | 3.0 | 8 | 0.005 |
| PROTAC 16 | 2-unit PEG linker | 1047.3 | 2.8 | 8 | 0.003 |
| PROTAC 17 | Alkyl linker | 987.3 | 4.3 | 7 | 0.002 |
Source: Adapted from ACS Medicinal Chemistry Letters.[3]
Table 2: Impact of Linker Modification Strategy on Permeability
| Modification Strategy | Rationale | Observed Effect on Permeability | Potential Trade-off |
| Decrease PEG units | Reduces MW and PSA. | Generally increases permeability.[3][11] | May reduce solubility and ternary complex stability. |
| Replace PEG with Alkyl | Reduces PSA by removing HBAs. | Can increase permeability if lipophilicity is optimized.[] | Significantly reduces aqueous solubility. |
| Replace Amide with Ester | Reduces the number of HBDs. | Improves permeability.[1][13] | May introduce metabolic instability. |
| Introduce Rigid Scaffolds | Reduces conformational flexibility. | Can improve permeability and binding affinity.[1][2] | Requires more complex synthesis. |
Key Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This cell-free assay measures the passive diffusion of a compound from a donor compartment, through an artificial membrane infused with a lipid mixture (e.g., phosphatidylcholine), to an acceptor compartment.[14][15] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
-
Methodology:
-
Prepare Donor Plate: Add the PROTAC test compounds (typically dissolved in a buffered solution, e.g., PBS pH 7.4) to the wells of a 96-well microplate (the donor plate).
-
Coat Filter Plate: Coat the membrane of a 96-well filter plate with the artificial lipid mixture (e.g., 10% lecithin (B1663433) in dodecane).
-
Assemble Sandwich: Place the coated filter plate on top of the donor plate, creating a "sandwich".
-
Add Acceptor Solution: Fill the wells of a separate 96-well acceptor plate with buffer. Invert the donor/filter plate sandwich and place it into the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubation: Incubate the complete assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, separate the plates. Measure the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and known parameters like incubation time and membrane surface area.
-
2. Caco-2 Permeability Assay
-
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporters, thus modeling the human intestinal barrier.[15] It measures both passive diffusion and active transport.
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports in a multi-well plate (e.g., Transwell™ plates). Culture the cells for ~21 days until they form a differentiated, confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer using methods like measuring Transepithelial Electrical Resistance (TEER) or assaying the flux of a low-permeability marker like Lucifer Yellow.
-
Prepare Solutions: Prepare the PROTAC test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh buffer.
-
-
Efflux Measurement (Basolateral to Apical - Optional): To assess active efflux, perform the experiment in the reverse direction, adding the PROTAC to the basolateral compartment and sampling from the apical side. The ratio of B-to-A and A-to-B permeability can indicate if the compound is a substrate for efflux transporters.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp: Calculate the Papp value based on the rate of compound appearance in the receiver compartment over time.
-
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Permeability Assay - Profacgen [profacgen.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PEG Linker Length for Enhanced PROTAC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing Polyethylene Glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker's main function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][][6] This proximity is essential for the subsequent transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[3][4]
Q2: How does PEG linker length critically impact PROTAC activity?
The length of the linker is a crucial parameter that significantly influences the efficacy of a PROTAC.[1][7][8][9][10] An optimal linker length is necessary to form a stable ternary complex.[3][6][]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[4][8][][12]
-
Too long: An excessively long or flexible linker may lead to an unstable and non-productive ternary complex, where the two proteins are not oriented correctly for efficient ubiquitination.[4][6][][12]
Therefore, identifying the optimal linker length, often through empirical testing of a library of varying lengths, is a critical step in developing a potent PROTAC.[1][4]
Q3: What is the "hook effect" and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations.[12][13] This occurs because high concentrations favor the formation of non-productive binary complexes (POI-PROTAC or E3 ligase-PROTAC) over the productive ternary complex.[3][12][13] A well-designed linker can promote positive cooperativity, where the formation of one binary complex increases the binding affinity for the other protein, stabilizing the ternary complex.[12] This enhanced stability can help mitigate the hook effect. Modifying linker flexibility, for instance by making it more rigid, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[12]
Q4: Beyond length, what other linker properties are important?
While length is critical, other linker properties significantly impact PROTAC performance:[8][]
-
Composition: The chemical makeup of the linker affects physicochemical properties. Hydrophilic PEG linkers can improve solubility and cell permeability.[][15]
-
Flexibility/Rigidity: Linker flexibility allows the PROTAC to adopt various conformations to facilitate ternary complex formation.[][13] However, incorporating rigid elements like piperazine (B1678402) or piperidine (B6355638) can lock the PROTAC in a more active conformation, improving efficacy.[][16]
-
Attachment Point: The position where the linker is connected to the warhead and the E3 ligase ligand is also crucial and can significantly affect the degradation of the target protein.[8]
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, with a focus on linker-related problems.
Problem 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce significant target degradation.
This common challenge often points to a failure in forming a productive ternary complex.[12]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may be too short (causing steric clash) or too long (resulting in an unstable complex).[3][12] Solution: Synthesize and test a library of PROTACs with varying PEG linker lengths to identify the optimal distance.[3] |
| Unfavorable Ternary Complex Conformation | A ternary complex may form, but its geometry might not be suitable for ubiquitination. The lysine (B10760008) residues on the target protein may be out of reach for the E2 ubiquitin-conjugating enzyme.[3][12] Solution: Redesign the linker. This may involve changing its length, rigidity, or the attachment points on the ligands.[8] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[3][12] Solution: Modify the linker to improve its drug-like properties. Consider incorporating more hydrophilic or hydrophobic moieties as needed.[13][] |
| No Ubiquitination | Even if a stable complex forms, ubiquitination may not occur.[3] Solution: Perform an in-vitro or in-cell ubiquitination assay to confirm if the target protein is being ubiquitinated. A lack of ubiquitination points to a fundamental issue with the ternary complex's geometry.[3] |
Problem 2: I am observing a significant "hook effect" at higher PROTAC concentrations.
This indicates that at higher concentrations, your PROTAC is forming more binary complexes than productive ternary complexes.[13]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Design | The linker is not effectively promoting the stability of the ternary complex, leading to an equilibrium that favors binary complexes at high concentrations.[3] Solution: Enhance ternary complex cooperativity by redesigning the linker. A more rigid linker can pre-organize the PROTAC into a favorable conformation.[12] |
| High-Affinity Binary Interactions | The individual ligands may have very high affinities for their respective proteins, which can drive the formation of binary complexes.[13] Solution: While counterintuitive, sometimes using ligands with slightly lower binary affinities can lead to better degradation, as efficacy is often driven by the stability of the ternary complex rather than the affinity of the individual interactions.[13] |
Visualizations and Workflows
Quantitative Data Summary: Linker Length vs. Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Empirical screening is necessary to determine the "sweet spot" for a given system.[4]
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Key Findings |
| Estrogen Receptor α (ERα) | VHL | 16 | A systematic study of linker lengths found that a 16-atom chain was optimal for ERα degradation.[7][9][10][17] Linkers with 12 atoms showed similar binding affinity but were less potent degraders.[8] |
| p38α | Unknown | 15-17 | A linker length of 15-17 atoms was identified as the most effective for p38α degradation.[4] |
| TANK-binding kinase 1 (TBK1) | VHL | >12 | PROTACs with linkers shorter than 12 atoms showed no apparent degradation activity, whereas longer linkers exhibited robust degradation.[8] |
| Cereblon (CRBN) (Homo-PROTAC) | CRBN | 8 | For a homo-PROTAC designed to degrade CRBN, a shorter 8-atom PEG linker was found to be optimal.[8] |
| PI3K / mTOR | VHL | Not specified (PEG/Alkyl) | A PROTAC (GP262) with a flexible PEG/alkyl chain linker effectively degraded both PI3K (DC₅₀: 42.23–227.4 nM) and mTOR (DC₅₀: 45.4 nM).[18] |
Note: DC₅₀ is the concentration of the PROTAC required to induce 50% degradation of the target protein.
Detailed Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ (maximum degradation).
-
2. NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase in live cells, indicating ternary complex formation.[13]
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the target protein fused to a NanoLuc® luciferase (the donor) and another expressing the E3 ligase fused to a HaloTag® (the acceptor).
-
Seed the transfected cells into a 96-well plate.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 ligand (the acceptor fluorophore) to the cells and incubate.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the NanoLuc® substrate (furimazine) to all wells.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Correct for background by subtracting the ratio from vehicle-only wells.
-
Plot the corrected NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC₅₀ for ternary complex formation.[13]
-
3. In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC-induced ternary complex is active and capable of ubiquitinating the target protein.
-
Reaction Components:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), a specific E3 ligase, and the purified target protein.
-
Ubiquitin and ATP.
-
PROTAC compound and vehicle control.
-
-
Assay Procedure:
-
Combine the reaction components in an assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Analyze the reaction products by Western blot using an antibody against the target protein.
-
A high-molecular-weight smear or laddering pattern above the target protein band indicates polyubiquitination. An antibody against ubiquitin can also be used to confirm the result.
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dioxoisoindolin-O-PEG-OH (MW 2000) Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dioxoisoindolin-O-PEG-OH (MW 2000) conjugates. Our aim is to help you prevent and troubleshoot aggregation issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dioxoisoindolin-O-PEG-OH (MW 2000) and why is it used?
Dioxoisoindolin-O-PEG-OH (MW 2000) is a bifunctional linker molecule. It contains a dioxoisoindolin group, which can be chemically modified to an aminooxy group for conjugation, a polyethylene (B3416737) glycol (PEG) chain with a molecular weight of 2000 Daltons, and a terminal hydroxyl group that can be further functionalized. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker helps to control the distance between the two ends of the PROTAC and improves the solubility and pharmacokinetic properties of the final conjugate.
Q2: Why do my Dioxoisoindolin-O-PEG-OH conjugates aggregate?
Aggregation of PEGylated conjugates can be caused by a variety of factors, including:
-
High Concentration: At high concentrations, intermolecular interactions between the conjugates increase, leading to aggregation.
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability of your conjugate.
-
Temperature Stress: Exposure to high temperatures or freeze-thaw cycles can induce aggregation.
-
Mechanical Stress: Vigorous vortexing or stirring can cause aggregation.
-
Hydrophobic Interactions: Although PEG is hydrophilic, the molecules it is conjugated to may have hydrophobic regions that can interact and cause aggregation.
-
Presence of Impurities: Residual reagents from the conjugation reaction or other contaminants can promote aggregation.
Q3: What are the consequences of conjugate aggregation?
Aggregation can have several negative impacts on your experiments:
-
Reduced Bioactivity: Aggregates may have a different conformation that prevents them from binding to their target, leading to a loss of biological activity.
-
Increased Immunogenicity: Aggregated proteins or conjugates can be recognized by the immune system as foreign, leading to an unwanted immune response.
-
Inaccurate Quantification: The presence of aggregates can interfere with analytical techniques, leading to incorrect measurements of concentration and purity.
-
Physical Instability: Aggregation can lead to precipitation of the conjugate from solution, making it unusable for experiments.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues with your Dioxoisoindolin-O-PEG-OH conjugates.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting aggregation issues.
Navigating the PROTAC Maze: A Technical Support Center for Mitigating the Hook Effect with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to helping you overcome a common hurdle in the development of Proteolysis Targeting Chimeras (PROTACs): the hook effect. This phenomenon, particularly relevant for PROTACs incorporating polyethylene (B3416737) glycol (PEG) linkers, can complicate data interpretation and hinder the progress of your research. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to empower you to design and execute successful PROTAC experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped curve when plotting protein degradation against PROTAC concentration, rather than a standard sigmoidal curve.
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase. However, when the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thereby inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.
Q3: Why are PROTACs with PEG linkers susceptible to the hook effect?
A3: While not exclusive to them, PROTACs with PEG linkers can be susceptible to the hook effect due to the linker's influence on ternary complex stability and formation dynamics. The length and flexibility of the PEG linker are critical for achieving an optimal conformation that facilitates the productive assembly of the ternary complex. An improperly sized or overly flexible PEG linker might not effectively bring the target protein and E3 ligase into the correct orientation for efficient ubiquitination, potentially favoring the formation of non-productive binary complexes, especially at high concentrations.
Q4: What are the primary strategies to mitigate the hook effect?
A4: Several strategies can be employed to minimize or overcome the hook effect:
-
Optimize PROTAC Concentration: Conduct a wide dose-response experiment to identify the optimal concentration range for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Rational PROTAC Design for Positive Cooperativity: Design the PROTAC, including the linker and binding moieties, to promote favorable protein-protein interactions within the ternary complex. Positive cooperativity, where the binding of one protein increases the affinity for the other, stabilizes the ternary complex and can counteract the formation of binary complexes.
-
Systematic Linker Optimization: Vary the length and composition of the PEG linker to identify a configuration that promotes the most stable and productive ternary complex.
Troubleshooting Guide
| Problem | Likely Cause | Troubleshooting Steps |
| Bell-shaped dose-response curve observed in degradation assay (e.g., Western Blot). | The Hook Effect. | 1. Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, especially at higher concentrations. 2. Determine Optimal Concentration (DC50 & Dmax): Identify the concentration that yields maximal degradation (Dmax) and use concentrations at or below this for future experiments. 3. Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET™, AlphaLISA) to directly measure ternary complex formation at different PROTAC concentrations to correlate it with degradation levels. |
| Weak or no degradation observed at expected active concentrations. | 1. Concentration is within the hook effect region. 2. Poor cell permeability. 3. Inactive PROTAC. | 1. Test a Wider Concentration Range: Your initial concentrations might be too high. Test a very broad range (e.g., pM to high µM). 2. Verify Target Engagement and Ternary Complex Formation: Use assays like SPR or ITC to confirm binary and ternary complex formation in a biochemical setting. 3. Evaluate Cell Permeability: Consider assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess your PROTAC's ability to cross the cell membrane. |
| Biophysical assays (e.g., SPR, ITC) show weak ternary complex formation or negative cooperativity. | 1. Suboptimal linker length or composition. 2. Steric hindrance. 3. Imbalanced binary binding affinities. | 1. Synthesize and Test Linker Analogs: Create a series of PROTACs with varying PEG linker lengths and compositions to identify an optimal linker. 2. Re-design Warhead or E3 Ligase Ligand: If there is a large disparity in the binary binding affinities for the target protein and the E3 ligase, consider redesigning one of the binding moieties to achieve more balanced affinities. |
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
Systematic variation of the PEG linker length is a crucial optimization step in PROTAC design. The following table synthesizes data from various studies to illustrate the general trend of how PEG linker length can influence the degradation potency (DC50) and efficacy (Dmax) of PROTACs targeting BRD4.
| PROTAC (Conceptual) | PEG Linker Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide-O-PEG2-JQ1 | 2 units | BRD4 | Various | Less Effective | Lower |
| Thalidomide-O-PEG3-JQ1 | 3 units | BRD4 | Various | Moderate | Moderate |
| Thalidomide-O-PEG4-JQ1 | 4 units | BRD4 | Various | Potent | High |
| Thalidomide-O-PEG5-JQ1 | 5 units | BRD4 | Various | Often Optimal | Often Highest |
| Thalidomide-O-PEG6-JQ1 | 6 units | BRD4 | Various | Decreased Potency | Slightly Lower |
Note: This table represents a qualitative guide based on compiled data. The optimal PEG linker length is highly dependent on the specific target protein, E3 ligase, and the chemical matter of the warhead and E3 ligase ligand. A clear trend often emerges where a specific PEG linker length, such as PEG5 in the case of some BRD4 degraders, provides the most potent and efficacious degradation.
Mandatory Visualizations
Caption: Mechanism of the PROTAC Hook Effect.
Caption: Strategies to Mitigate the PROTAC Hook Effect.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol outlines the fundamental steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Incubate the lysate on ice and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and then incubate with the
-
Improving the stability of Dioxoisoindolin-O-PEG-OH (MW 2000) in solution
Welcome to the technical support center for Dioxoisoindolin-O-PEG-OH (MW 2000). This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals ensure the stability of this PROTAC linker in solution during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Dioxoisoindolin-O-PEG-OH solution has changed in appearance (e.g., color change, precipitation). What could be the cause?
A1: Changes in the physical appearance of your solution can indicate degradation of the Dioxoisoindolin-O-PEG-OH molecule. The two primary pathways for degradation are:
-
Oxidative Degradation of the PEG Chain: Polyethylene (B3416737) glycol (PEG) chains are susceptible to oxidative degradation, especially when exposed to heat, light, and oxygen.[1][2][3] This process can generate impurities such as aldehydes, carboxylates, and peroxides, which may alter the solution's properties.[1][2]
-
Hydrolysis of the Linkage: The linkage between the dioxoisoindoline headgroup and the PEG chain may be susceptible to hydrolysis, particularly at non-neutral pH or in the presence of certain enzymes. While the ether bonds within the PEG backbone are generally stable against hydrolysis, the linkage to the headgroup could be more labile.[3] Studies on some isoindoline (B1297411) derivatives have shown them to be stable at pH 1.2 and 7.4, but this is highly dependent on the specific chemical structure.[4]
To troubleshoot, we recommend preparing fresh solutions and following the storage and handling guidelines outlined below.
Q2: I am observing unexpected results in my experiments, such as reduced efficacy of my final PROTAC molecule. Could this be related to the stability of the Dioxoisoindolin-O-PEG-OH linker?
A2: Yes, the stability of the linker is crucial for the successful synthesis and function of your PROTAC. Degradation of the Dioxoisoindolin-O-PEG-OH can lead to:
-
Formation of Impurities: Degradation products can interfere with subsequent reaction steps or the biological activity of the final compound.[1][2]
-
Loss of Functional Groups: Cleavage of the molecule can result in the loss of the terminal hydroxyl group or the dioxoisoindoline moiety, preventing proper conjugation to your target protein ligand or E3 ligase ligand.
We recommend verifying the integrity of your Dioxoisoindolin-O-PEG-OH stock solution using analytical methods like HPLC or SEC before proceeding with your synthesis.
Q3: What are the optimal storage conditions for Dioxoisoindolin-O-PEG-OH, both in solid form and in solution?
A3: Proper storage is critical to maintaining the stability of your Dioxoisoindolin-O-PEG-OH.
-
Solid Form: Store the solid compound at -20°C for long-term stability (up to 3 years).[5] It should be kept in a tightly sealed container, protected from light and moisture.[6]
-
In Solution: For solutions, it is recommended to store them at -80°C for up to one year.[5] If short-term storage is needed, refrigeration at 4°C is preferable to room temperature.[1][2] To minimize oxidation, it is best practice to purge the solution with an inert gas like argon or nitrogen before sealing.[1][2][7] Avoid repeated freeze-thaw cycles.
Q4: What solvents are recommended for dissolving Dioxoisoindolin-O-PEG-OH?
A4: Dioxoisoindolin-O-PEG-OH is soluble in a variety of organic solvents.[8] For preparing stock solutions, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used, especially for water-sensitive applications.[6] It is also soluble in water, ethanol, dichloromethane, and acetonitrile (B52724).[8][9] When preparing aqueous solutions, sterile filtration is recommended.[3]
Q5: How can I monitor the stability of my Dioxoisoindolin-O-PEG-OH solution over time?
A5: Regular monitoring of your solution can help detect degradation early. Here are some recommended analytical methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect the appearance of degradation products and quantify the remaining intact Dioxoisoindolin-O-PEG-OH.
-
Size-Exclusion Chromatography (SEC): SEC is useful for identifying changes in the molecular weight distribution of the PEG chain, which can occur during degradation.[10]
-
pH and Conductivity Measurements: For aqueous solutions, a decrease in pH and an increase in conductivity can indicate the formation of acidic degradation products from PEG oxidation.[1][2]
Data on PEG Stability
The following tables summarize data on the stability of polyethylene glycols under various conditions. While this data is for general PEGs, it provides valuable insights into the expected stability of the PEG component of Dioxoisoindolin-O-PEG-OH.
Table 1: Effect of Storage Temperature on the pH of PEG Solutions Over 18 Months
| PEG Type | Initial pH | pH at 18 months (-20°C) | pH at 18 months (4°C) | pH at 18 months (Room Temp) |
| PEG 400 | 6.5 | 6.4 | 6.2 | 5.5 |
| PEG 1000 | 6.8 | 6.7 | 6.5 | 5.8 |
| PEG 2000 | 7.0 | 6.9 | 6.7 | 6.0 |
| PEG 4000 | 7.2 | 7.1 | 6.9 | 6.2 |
Data adapted from general PEG stability studies.[1][2]
Table 2: Effect of Storage Temperature on the Conductivity of PEG Solutions Over 18 Months
| PEG Type | Initial Conductivity (µS/cm) | Conductivity at 18 months (-20°C) | Conductivity at 18 months (4°C) | Conductivity at 18 months (Room Temp) |
| PEG 400 | 5 | 6 | 10 | 25 |
| PEG 1000 | 4 | 5 | 8 | 20 |
| PEG 2000 | 3 | 4 | 7 | 18 |
| PEG 4000 | 2 | 3 | 6 | 15 |
Data adapted from general PEG stability studies.[1][2]
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Weighing: Allow the solid Dioxoisoindolin-O-PEG-OH to equilibrate to room temperature before opening the vial to prevent moisture condensation.[6] Weigh the desired amount in a sterile container.
-
Dissolution: Add the appropriate solvent (e.g., DMSO, DMF, or sterile water) to the desired concentration. Mix thoroughly until fully dissolved. Gentle warming (40-50°C) can be used to aid dissolution in some organic solvents.[6]
-
Inert Gas Purging: If storing for an extended period, gently bubble argon or nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.[1][2][7]
-
Storage: Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[5][6]
Protocol 2: Monitoring Solution Stability using HPLC
-
Sample Preparation: Prepare a dilution of your Dioxoisoindolin-O-PEG-OH solution in a suitable mobile phase.
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid is a common starting point.
-
Detection: Use a UV detector at a wavelength appropriate for the dioxoisoindoline chromophore (e.g., around 220 nm and 290 nm).
-
Analysis: Compare the chromatogram of your stored solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Visual Guides
Caption: Potential degradation pathways for Dioxoisoindolin-O-PEG-OH.
Caption: Recommended workflow for handling and stability testing.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. 化合物 Dioxoisoindolin-O-PEG-OH (MW 2000)|T17830|TargetMol - ChemicalBook [chemicalbook.com]
- 6. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 7. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 8. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 9. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation with Long PEG Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on ternary complex formation, with a specific focus on mitigating steric hindrance using long Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing poor or no ternary complex formation in our assays. Could steric hindrance be the cause, and how can we address it?
A1: Yes, steric hindrance is a common reason for inefficient ternary complex formation. It occurs when the physical bulk of the target protein and the E3 ligase prevents them from coming together effectively when bound to the bifunctional molecule (e.g., a PROTAC).[1]
Troubleshooting Steps:
-
Vary Linker Length: The length of the linker is a critical factor.[1] A linker that is too short may not span the distance between the two proteins, while an excessively long one might lead to unproductive binding modes.[1] Synthesize and test a series of compounds with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG8) to identify the optimal distance for productive ternary complex formation.[1][]
-
Alter Linker Composition: The flexibility of the linker can influence the ability of the complex to adopt a favorable conformation. PEG linkers are known for their flexibility, which can be advantageous in overcoming steric clashes.[3]
-
Modify Ligand Exit Vector: The point at which the linker is attached to the target protein binder and the E3 ligase ligand can significantly alter the relative orientation of the recruited proteins.[1] Re-synthesizing the molecule with a different attachment point can alleviate steric clashes.
-
Computational Modeling: Employ molecular docking and modeling to predict the three-dimensional structure of the ternary complex.[1] This can help visualize potential steric clashes and guide the rational design of new linkers and attachment points.[1]
Q2: Our dose-response curves show a pronounced "hook effect." What causes this, and how can we mitigate it?
A2: The "hook effect" is a phenomenon where the desired outcome (e.g., protein degradation) decreases at high concentrations of the bifunctional molecule.[4] This occurs because at excessive concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.[4][5] Poor cooperativity due to steric hindrance can exacerbate the hook effect.[1]
Troubleshooting Steps:
-
Optimize Concentration: Perform a wide dose-response experiment to identify the optimal concentration range for maximal activity and to characterize the bell-shaped curve of the hook effect.[4][5]
-
Enhance Cooperativity: The stability of the ternary complex can be enhanced by favorable protein-protein interactions, a phenomenon known as positive cooperativity.[4] A well-designed linker can orient the two proteins in a way that promotes these interactions, thus stabilizing the ternary complex over the binary ones.[4] Modifying the linker length and composition can improve cooperativity.[5]
-
Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex at various concentrations.[4] This will help in understanding the relationship between ternary complex formation, cooperativity, and the observed hook effect.[4]
Q3: We see ternary complex formation in our biochemical assays, but no subsequent target protein degradation in cells. What could be the issue?
A3: A discrepancy between in vitro and cellular activity is a common challenge. Several factors could be at play:
Troubleshooting Steps:
-
Assess Cell Permeability: PROTACs and other bifunctional molecules are often large and may have poor cell membrane permeability.[4] Consider optimizing the physicochemical properties of the linker to improve cellular uptake.
-
Evaluate Compound Stability: The molecule might be unstable in the cell culture medium or rapidly metabolized within the cell.[5] Use LC-MS/MS to assess the stability of your compound over the course of the experiment.[5]
-
** unproductive Ternary Complex Conformation:** The ternary complex may be forming, but in a non-productive orientation for the E3 ligase to ubiquitinate the target protein.[4] In such cases, redesigning the linker to alter the geometry of the complex is necessary.[4]
-
Verify Protein Expression Levels: Ensure that both the target protein and the E3 ligase are expressed at sufficient levels in your cell model using techniques like Western Blotting.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization of ternary complexes.
Table 1: Biophysical Parameters for Ternary Complex Formation
| Parameter | Description | Desirable Value | Common Assay Techniques |
| Ternary Complex Affinity (KD) | The dissociation constant for the fully formed ternary complex. A lower KD indicates a more stable complex. | Low nM to µM range | ITC, SPR[1] |
| Cooperativity (α) | A measure of how the binding of one protein influences the binding of the other. It is the ratio of the binary KD to the ternary KD. | α > 1 (Positive cooperativity) indicates stabilization through protein-protein interactions.[1] | Calculated from binary and ternary KD values measured by ITC or SPR.[6] |
| Dissociation Rate (koff) | The rate at which the ternary complex dissociates. A slower off-rate suggests a more stable complex. | Slower is generally better for sustained activity. | SPR[7] |
| Ternary Complex Half-life (t1/2) | The time it takes for half of the ternary complexes to dissociate. | Longer half-life is often correlated with better degradation efficiency. | Calculated from koff (t1/2 = ln(2)/koff) measured by SPR.[6] |
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions, providing valuable kinetic and affinity data.[8]
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto the sensor chip surface.[6]
-
Binary Interaction Analysis: Inject the bifunctional molecule (PROTAC) at various concentrations over the immobilized E3 ligase to determine the binary binding affinity (KDbinary) and kinetics (kon, koff).[6]
-
Ternary Interaction Analysis: In a separate experiment, inject a pre-incubated mixture of the bifunctional molecule and a near-saturating concentration of the target protein over the immobilized E3 ligase.[6] This allows for the measurement of the ternary complex formation and dissociation kinetics, from which the ternary binding affinity (KDternary) can be derived.[6]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constants (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KDbinary / KDternary).[6]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[9]
Methodology:
-
Sample Preparation: Prepare the protein samples (target protein and E3 ligase) and the bifunctional molecule in an identical, well-matched buffer to minimize heats of dilution.[9] Degas all solutions before use.[9]
-
Binary Titration: To determine the binary binding affinity, place one of the proteins in the sample cell and titrate in the bifunctional molecule from the syringe.
-
Ternary Titration: To measure the ternary complex formation, pre-form a binary complex of the bifunctional molecule and one of the proteins, and place it in the sample cell. Then, titrate in the second protein from the syringe.
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary interactions. The cooperativity can be calculated from the determined binding affinities.
Cellular NanoBRET™ Ternary Complex Formation Assay
The NanoBRET™ assay is a live-cell method to quantify ternary complex formation by measuring the proximity between the target protein and the E3 ligase.[10]
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase donor and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® acceptor.[10]
-
Labeling: Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the bifunctional molecule.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[10] Plot the NanoBRET™ ratio against the compound concentration to generate a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. 三重複合体の形成 [promega.jp]
Validation & Comparative
The Long and Short of It: A Comparative Guide to Dioxoisoindolin-O-PEG-OH (MW 2000) Versus Shorter PEG Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component of these heterobifunctional molecules is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective comparison of the anticipated performance of Dioxoisoindolin-O-PEG-OH with a molecular weight (MW) of 2000 against alternatives with shorter polyethylene (B3416737) glycol (PEG) linkers, supported by established principles and experimental data from analogous systems.
The dioxoisoindoline moiety is a common building block for synthesizing ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the ubiquitin-proteasome system.[1] When tethered to a PEG linker, it becomes a crucial component for inducing the degradation of specific proteins of interest (POIs). The PEG linker itself is not merely a spacer; its length and composition profoundly influence the physicochemical properties and biological activity of the resulting PROTAC molecule.[2][3][4]
The Crucial Role of the PEG Linker in PROTAC Efficacy
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[3][4] The linker's length is a critical determinant of a PROTAC's efficacy, impacting several key parameters:
-
Ternary Complex Formation: The primary function of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase. The linker's length must be optimal to allow for the proper orientation and interaction of these two proteins, leading to efficient ubiquitination of the target.[3][5]
-
Physicochemical Properties: PEG linkers enhance the aqueous solubility and cell permeability of PROTACs, which are often large molecules that challenge traditional drug-like property rules.[2][6] However, increasing linker length can also increase the molecule's overall size and flexibility, which may negatively impact membrane permeability.[7]
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5]
Conceptual Comparison: MW 2000 PEG Linker vs. Shorter Alternatives
| Feature | Dioxoisoindolin-O-PEG-OH (MW 2000) (Longer Linker) | Shorter PEG Linkers (e.g., < 20 atoms) | Rationale & Supporting Evidence |
| Solubility | High | Moderate to High | PEG linkers are known to increase the water solubility of PROTACs.[2][4][6] Longer PEG chains generally impart greater hydrophilicity. |
| Cell Permeability | Potentially Lower | Potentially Higher | While PEGylation can improve solubility, increasing linker length and molecular weight can negatively impact cell membrane permeability.[7] Studies have shown that permeability can decrease with additional PEG units.[7] |
| Flexibility | High | Low to Moderate | A longer PEG chain provides greater conformational flexibility, which can be advantageous for spanning larger distances between the target protein and E3 ligase.[5] |
| Ternary Complex Formation | May be favorable for distant binding sites | May be favorable for proximal binding sites; risk of steric hindrance | An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing complex formation, while an excessively long one might lead to inefficient ubiquitination due to high flexibility.[3][5] |
| Degradation Efficacy (DC50/Dmax) | Highly target-dependent; may be potent if a long linker is required | Highly target-dependent; often potent within an optimal range | For some targets, longer linkers have shown superior degradation. For example, in targeting TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no activity, while those with longer linkers were potent.[8][9] Conversely, for other targets, shorter linkers are optimal.[8] |
| "Hook Effect" | May be more pronounced | May be less pronounced | The "hook effect" is a phenomenon where degradation decreases at high PROTAC concentrations due to the formation of non-productive binary complexes.[10] The increased flexibility of longer linkers could potentially contribute to this effect. |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
To empirically determine the efficacy of PROTACs with varying linker lengths, a series of in vitro experiments are essential.
Western Blotting for Protein Degradation
This is the most common method to visualize and quantify the degradation of a target protein.
-
Objective: To determine the extent of target protein degradation (Dmax) and the concentration of PROTAC required to achieve 50% degradation (DC50).
-
Methodology:
-
Cell Culture: Plate cells expressing the protein of interest at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of each PROTAC construct (e.g., Dioxoisoindolin-O-PEG-OH (MW 2000) and shorter-linker variants) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used. Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine DC50 and Dmax values.[11]
-
Ternary Complex Formation Assays
These assays measure the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Objective: To assess the ability of different PROTACs to form the crucial ternary complex.
-
Example Method (TR-FRET):
-
Reagents: Purified target protein and E3 ligase complex, donor and acceptor fluorophore-labeled antibodies specific for the target protein and a component of the E3 ligase complex, respectively.
-
Procedure: a. Prepare a solution containing the target protein and the E3 ligase complex. b. Add serial dilutions of the PROTAC to the protein mixture in a microplate. c. Incubate to allow for ternary complex formation. d. Add the donor and acceptor-labeled antibodies. e. Read the plate on a TR-FRET-compatible reader. An increase in the FRET signal indicates the proximity of the target and E3 ligase, confirming ternary complex formation.[10]
-
Target Ubiquitination Assay
This assay confirms that the degradation is occurring via the ubiquitin-proteasome pathway.
-
Objective: To detect the ubiquitination of the target protein induced by the PROTAC.
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Analyze the immunoprecipitated samples by Western blotting, probing with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.[10]
-
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be optimized for each specific target and E3 ligase combination. While a long linker like that in Dioxoisoindolin-O-PEG-OH (MW 2000) may offer advantages in terms of solubility and the ability to bridge distant binding sites, it may also present challenges related to cell permeability and the potential for increased flexibility leading to non-productive binding. Shorter linkers, conversely, may offer better permeability but risk steric hindrance. Therefore, a systematic approach, employing a range of linker lengths and the rigorous experimental protocols outlined above, is essential for identifying the optimal PROTAC candidate with the desired degradation efficacy and drug-like properties.
References
- 1. (1,3-dioxoisoindolin-2-yl)-PEG9-acid | BroadPharm [broadpharm.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized with polyethylene (B3416737) glycol (PEG) linkers of varying molecular weights. Supported by experimental data, this analysis delves into the critical influence of linker length on PROTAC performance, offering insights for rational drug design.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer; its length and composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][5] An optimal PEG linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[3] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][3]
Comparative Efficacy of PROTACs with Different MW PEG Linkers
The length of the PEG linker significantly impacts the degradation efficiency of PROTACs, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Systematic studies on various target proteins have demonstrated that optimizing the PEG linker length is a key strategy for enhancing PROTAC potency.
Below is a summary of quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on their degradation efficiency.
| Target Protein | E3 Ligase Ligand | Linker Composition (Number of Atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | 0 PEG units | < 500 | Not Specified | [6] |
| 1-2 PEG units | > 5000 | Not Specified | [6] | ||
| 4-5 PEG units | < 500 | Not Specified | [6] | ||
| ERα | VHL ligand (pentapeptide) | 12 atoms | ~100 | ~75 | [7] |
| 16 atoms | ~25 | ~90 | [7] | ||
| 19 atoms | ~100 | ~70 | [7] | ||
| 21 atoms | ~250 | ~60 | [7] | ||
| TBK1 | VHL ligand | < 12 atoms | No degradation | 0 | [6] |
| 21 atoms | 3 | 96 | [6] | ||
| 29 atoms | 292 | 76 | [6] |
Note: The presented data is compiled from various sources and should be interpreted as a guide to the general trend of PEG linker length on protein degradation. Experimental conditions may vary between studies.
The data clearly indicates that there is an optimal linker length for each target protein and E3 ligase pair. For instance, in the case of ERα-targeting PROTACs, a 16-atom linker demonstrated the highest potency.[7] Similarly, for TBK1 degradation, a 21-atom linker was found to be the most effective.[6] This underscores the necessity of systematically screening different linker lengths during the optimization of a PROTAC.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (with different PEG linker lengths) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. The available data unequivocally demonstrates that linker length optimization is paramount for achieving efficient and selective protein degradation.[1] While PEG linkers offer advantages in terms of solubility and biocompatibility, their length must be carefully tuned to facilitate the formation of a stable and productive ternary complex.[2][8] Researchers and drug development professionals should employ a systematic approach to linker design, exploring a range of PEG linker lengths to identify the optimal configuration for their specific target protein and E3 ligase combination. This will ultimately lead to the development of more potent and selective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
A Researcher's Guide to PROTAC Linker Chemistry: Impact on Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of previously "undruggable" proteins.[1] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). A PROTAC molecule is composed of three distinct parts: a "warhead" that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]
Initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's biological activity.[1][3] Its length, chemical composition, rigidity, and attachment points collectively dictate the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, which ultimately governs the efficiency and selectivity of protein degradation.[4][5] This guide provides a comparative analysis of how linker chemistry influences PROTAC potency and selectivity, supported by quantitative data and detailed experimental protocols.
The PROTAC Mechanism of Action
PROTACs operate catalytically to induce protein degradation. The molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[6]
Impact of Linker Properties on PROTAC Performance
The optimization of a PROTAC's linker is a multifaceted process where subtle changes can lead to dramatic shifts in degradation efficacy and selectivity.[1]
Linker Length
The length of the linker is paramount for enabling the formation of a stable and productive ternary complex.[7]
-
Too Short: A short linker can cause steric hindrance between the POI and the E3 ligase, preventing the formation of a stable complex.[4]
-
Too Long: An excessively long and flexible linker can lead to an unstable ternary complex due to high conformational entropy, resulting in inefficient ubiquitination.[4][8]
-
Optimal Length: An optimal linker length, often found empirically, facilitates productive protein-protein interactions within the ternary complex, enhancing binding cooperativity and maximizing degradation potency.[9]
Studies targeting TANK-binding kinase 1 (TBK1) found that linkers shorter than 12 atoms showed no degradation, whereas linkers between 12 and 29 atoms resulted in submicromolar degradation potency, with a 21-atom linker being optimal (DC50 = 3 nM).[3][8] Similarly, for Estrogen Receptor α (ERα), a 16-atom linker was found to be ideal, with both shorter and longer linkers showing reduced efficacy.[4][10]
Table 1: Impact of Linker Length on PROTAC Potency (DC₅₀/IC₅₀) and Efficacy (Dₘₐₓ)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Potency (DC₅₀/IC₅₀) | Max Degradation (Dₘₐₓ) | Reference |
|---|---|---|---|---|---|---|
| ERα | VHL | Alkyl/PEG | 12 | Potent | ~80% | [9][11] |
| ERα | VHL | Alkyl/PEG | 16 | Most Potent (IC₅₀ ~ Tamoxifen) | >90% | [4][9] |
| ERα | VHL | Alkyl/PEG | 19 | Less Potent | ~60% | [9] |
| ERα | VHL | Alkyl/PEG | 21 | Weak | ~40% | [9] |
| TBK1 | VHL | Alkyl/Ether | < 12 | No Degradation | N/A | [3][8] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | [3][8] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 nM | 76% | [3][8] |
| BTK | CRBN | PEG | ≥ 4 PEG units | 1-40 nM | N/A | [8] |
| BRD4 | CRBN | Alkyl | - | pM range (IC₅₀) | N/A | [8] |
| p38α | VHL | - | 15-17 | Most Effective | N/A |[4] |
Note: Potency and efficacy values are highly dependent on the specific cell line and experimental conditions.
Linker Composition and Rigidity
The chemical makeup of the linker influences critical physicochemical properties like solubility, cell permeability, and conformational flexibility.[7][12]
-
Alkyl Chains: These provide flexibility and are synthetically accessible. However, they can increase the lipophilicity of the PROTAC, potentially reducing solubility.[1]
-
Polyethylene Glycol (PEG) Chains: Often used to enhance hydrophilicity and solubility.[1][13] However, studies have shown that replacing an alkyl chain with PEG units can sometimes inhibit PROTAC activity.[3]
-
Rigid Linkers: Structures like alkynes, piperazines, or triazoles can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing potency.[1][8] For example, replacing a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a 3 to 6-fold increase in activity in certain cell lines.[8]
The composition also impacts cell permeability. A study on VHL PROTACs with varied linkers found that high permeability correlated with the PROTAC's ability to adopt folded conformations that shield its polar surface area in nonpolar environments.[14][15]
Table 2: Comparison of Common Linker Types
| Linker Type | Key Properties | Advantages | Disadvantages |
|---|---|---|---|
| Alkyl Chains | Flexible, Lipophilic | Synthetically simple; can explore conformational space.[8] | May decrease solubility and permeability.[1] |
| PEG Chains | Flexible, Hydrophilic | Increases solubility and biocompatibility.[1][13] | Can sometimes inhibit activity compared to alkyls.[3] |
| Rigid (e.g., Alkynes, Piperazines) | Conformational Restriction | Pre-organizes PROTAC for binding; can improve potency and selectivity.[1][8] | Can be synthetically more challenging. |
Linker Attachment Points
The points at which the linker connects to the warhead and the E3 ligase ligand are crucial.[1] An improper connection can disrupt the binding of either ligand to its respective protein. Furthermore, altering the attachment point can be used to tune selectivity. For instance, isoform-selective PROTACs for p38 MAP kinases were developed by varying linker attachment points on the VHL ligand, leading to differential degradation of p38α or p38δ.[16] Similarly, a lapatinib-based PROTAC was able to degrade both EGFR and HER2, but extending the linker by a single ethylene (B1197577) glycol unit abrogated HER2 degradation, creating a selective EGFR degrader.[8]
Experimental Protocols for Assessing Linker Impact
A systematic workflow is essential to evaluate and compare the efficacy of different PROTAC linkers, progressing from biochemical binding to cellular degradation.
Protocol 1: Western Blot for PROTAC-Induced Degradation
Western blotting is a cornerstone technique for quantifying the degradation of a target protein and determining key parameters like DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).[6]
1. Cell Treatment:
-
Plate cells (e.g., MCF7, HeLa) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[6]
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or similar method to ensure equal loading.[6]
4. SDS-PAGE and Transfer:
-
Normalize protein amounts and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.[6]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kᴅ, ΔH, ΔS) of ternary complex formation.[12]
1. Sample Preparation:
-
Prepare purified solutions of the target protein, the E3 ligase complex (e.g., VCB), and the PROTAC in a matched buffer (e.g., PBS or HEPES). Dialyze all proteins against the final buffer to minimize buffer mismatch effects.
2. Instrument Setup:
-
Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
3. Titration Experiment:
-
To measure ternary complex formation, you can saturate the PROTAC with one protein and titrate this complex into the second protein.
-
Example: Load the titrant syringe with a solution of PROTAC pre-incubated with the E3 ligase.
-
Load the sample cell with the target protein solution.
-
Perform an initial injection (often discarded in analysis) followed by a series of spaced injections (e.g., 18-20 injections of 2 µL each).[12]
4. Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection.
-
Plot the heat change (kcal/mol) against the molar ratio of the titrant to the titrand.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n).[12]
Conclusion and Future Directions
The linker is an active and critical modulator of PROTAC function. As evidenced by numerous studies, subtle variations in linker length, composition, rigidity, and attachment points can profoundly impact a PROTAC's degradation potency, selectivity, and overall drug-like properties.[1][8] While early approaches relied on synthetically tractable alkyl and PEG linkers, the field is increasingly exploring more sophisticated designs, including rigid and conformationally restricted linkers, to enhance performance.[2]
The rational design of linkers, aided by structural biology and computational modeling, is moving away from empirical "trial-and-error" screening.[17] A deeper understanding of the structure and dynamics of PROTAC-induced ternary complexes will be essential to unlock the full therapeutic potential of this modality and accelerate the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Landscape: An In Vivo Comparison of Dioxoisoindolin-O-PEG-OH and Alternative Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. The linker, a seemingly simple component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in the overall efficacy and in vivo performance of a PROTAC. This guide provides a comparative analysis of Dioxoisoindolin-O-PEG-OH, a polyethylene (B3416737) glycol (PEG)-based linker, with other commonly used linker classes, supported by available experimental insights.
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker's length, flexibility, and chemical composition are critical determinants of the stability and geometry of this ternary complex, and consequently, the efficiency of protein degradation.[1][2]
The PROTAC Mechanism: A Symphony of Interactions
The successful degradation of a target protein by a PROTAC is a multi-step process orchestrated within the cell. The following diagram illustrates the key stages of the PROTAC-mediated ubiquitin-proteasome pathway.
In Vivo Performance Metrics: A Comparative Look at PROTAC Linkers
The choice of linker significantly impacts a PROTAC's pharmacokinetic and pharmacodynamic properties. Key considerations include solubility, cell permeability, metabolic stability, and the ability to promote a productive ternary complex formation.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Examples (from literature) |
| Dioxoisoindolin-O-PEG-OH (PEG-based) | Hydrophilic, flexible, variable length. The dioxoisoindolin group is often part of the E3 ligase ligand (e.g., derived from thalidomide). | - Improved aqueous solubility, which can be beneficial for formulation and bioavailability.[2][3] - Good biocompatibility.[3] - Tunable length to optimize ternary complex formation.[4] | - Potential for reduced metabolic stability in vivo compared to alkyl linkers.[3] - Can be more challenging and costly to synthesize.[3] | Thalidomide-O-PEG-Acid |
| Alkyl Linkers | Hydrophobic, flexible, synthetically accessible. | - Generally good metabolic stability.[5] - Synthetic simplicity.[5] - Can enhance membrane permeability.[] | - Lower aqueous solubility, which may limit bioavailability.[5] - Hydrophobicity can sometimes lead to off-target effects. | Simple alkane chains of varying lengths. |
| Rigid Linkers (e.g., containing cycloalkane or aromatic groups) | Restricted conformational flexibility. | - Can pre-organize the PROTAC into an active conformation, enhancing potency. - Improved metabolic stability and pharmacokinetics.[3] | - Less conformational freedom may hinder the formation of a productive ternary complex for some targets. | Linkers incorporating piperazine, piperidine, or phenyl rings. |
| Click-Chemistry Linkers (e.g., triazole-based) | Formed via robust and efficient click reactions. | - High metabolic stability of the triazole moiety.[3] - Facilitates the rapid synthesis of PROTAC libraries for optimization. | - The rigidity of the triazole ring can impact ternary complex formation. | Linkers synthesized via copper-catalyzed azide-alkyne cycloaddition. |
Experimental Protocols: Assessing PROTAC Efficacy In Vivo
To rigorously evaluate the in vivo performance of different PROTAC linkers, a series of preclinical experiments are essential. The following outlines a general workflow for such a comparative study.
Key Experimental Methodologies:
-
Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTACs.
-
Protocol:
-
Administer the PROTACs with different linkers to animal models (e.g., mice or rats) via relevant routes (e.g., intravenous, oral).
-
Collect blood and tissue samples at various time points.
-
Quantify the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).
-
-
-
Pharmacodynamic (PD) Studies:
-
Objective: To measure the extent and duration of target protein degradation in vivo.
-
Protocol:
-
Administer the PROTACs to the animal models.
-
Collect tumor and/or relevant tissue samples at different time points post-dose.
-
Prepare tissue lysates and quantify the levels of the target protein using methods like Western Blot or ELISA.
-
Determine the percentage of protein degradation relative to a vehicle-treated control group.
-
-
-
In Vivo Efficacy Studies:
-
Objective: To assess the therapeutic effect of the PROTACs, typically by measuring tumor growth inhibition.
-
Protocol:
-
Implant tumor cells into immunocompromised mice (xenograft model).
-
Once tumors are established, randomize the mice into treatment groups (vehicle control, different PROTACs).
-
Administer the treatments according to a defined schedule.
-
Measure tumor volume regularly.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group.
-
-
Conclusion
The linker is a critical determinant of a PROTAC's in vivo success. While direct comparative in vivo data for Dioxoisoindolin-O-PEG-OH is limited, the known properties of PEG-based linkers suggest they offer advantages in terms of solubility and biocompatibility. However, this can be offset by potential metabolic liabilities. In contrast, alkyl linkers may provide enhanced stability and cell permeability. The optimal linker choice is highly dependent on the specific target protein, E3 ligase, and the desired therapeutic application. A thorough in vivo evaluation, encompassing pharmacokinetics, pharmacodynamics, and efficacy, is paramount in the selection and optimization of the most promising PROTAC candidate for clinical development. The continuous exploration of novel linker chemistries will undoubtedly expand the therapeutic potential of targeted protein degradation.
References
Benchmarking Dioxoisoindolin-O-PEG-OH (MW 2000) Against Novel PROTAC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker component that connects the target protein binder and the E3 ligase ligand. The linker's length, flexibility, and chemical composition play a pivotal role in the formation of a productive ternary complex, ultimately influencing the potency and selectivity of the PROTAC.[1][2] This guide provides an objective comparison of the well-established Dioxoisoindolin-O-PEG-OH (MW 2000) linker against a selection of novel PROTAC linkers, supported by representative experimental data and detailed protocols for key validation assays.
Introduction to PROTAC Linkers
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3][4] They consist of three key components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but an active contributor to the PROTAC's biological activity.[4] Optimal linker design is essential for achieving favorable spatial orientation between the POI and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[1][2]
This guide focuses on Dioxoisoindolin-O-PEG-OH (MW 2000), a polyethylene (B3416737) glycol (PEG)-based linker.[5][6] PEG linkers are widely used due to their ability to improve the solubility and drug-like properties of PROTACs.[4][7] We will compare its performance characteristics against three representative novel linker archetypes: a classic alkyl linker, a rigid piperazine-based linker, and a "clickable" linker for modular PROTAC synthesis.
Physicochemical and Structural Properties of PROTAC Linkers
The choice of linker significantly impacts the overall physicochemical properties of the PROTAC molecule. The following table summarizes the key characteristics of Dioxoisoindolin-O-PEG-OH (MW 2000) and the selected novel linkers.
| Linker Type | Representative Structure | Molecular Weight (Da) | Key Physicochemical Properties | Advantages | Disadvantages |
| Dioxoisoindolin-O-PEG-OH | Dioxoisoindolin-O-(CH2CH2O)n-OH | ~2000 | High hydrophilicity, good water solubility, high flexibility.[4][8] | Enhances solubility and permeability of the PROTAC molecule.[7][9] | Can lead to high molecular weight and potential for non-specific binding.[10] |
| Alkyl Linker | -(CH2)n- | Variable | Hydrophobic, flexible.[8] | Synthetically straightforward, allows for systematic length variation.[11] | Can decrease solubility and may lead to aggregation.[8] |
| Rigid Piperazine Linker | Piperazine-based scaffold | Variable | Reduced flexibility, defined spatial orientation. | Pre-organizes the PROTAC, potentially increasing ternary complex stability. | Can be synthetically challenging, may not be optimal for all target-E3 ligase pairs. |
| Clickable Linker (DBCO) | Dibenzocyclooctyne moiety | Variable | Enables bioorthogonal conjugation, rigid. | Allows for modular and efficient PROTAC synthesis via click chemistry.[11][] | The resulting triazole ring can influence molecular properties.[11] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for benchmarking PROTAC linker performance. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol assesses the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTACs with different linkers
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the E3 ligase complex onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a saturating concentration of the PROTAC over the surface to form the E3-PROTAC binary complex.
-
Inject varying concentrations of the POI over the E3-PROTAC complex to measure the binding affinity (KD) of the POI to the binary complex, thus characterizing the ternary complex formation.
-
Regenerate the sensor surface between cycles using a low pH buffer.
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).[13]
Protocol 2: Western Blot for Cellular Degradation (DC50 and Dmax Determination)
This protocol quantifies the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the POI (e.g., MCF7 for ERα)
-
PROTACs with different linkers
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the POI
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-GAPDH)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the POI, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage).[14][15]
Performance Comparison
The following table summarizes representative quantitative data for PROTACs constructed with the different linkers, targeting the estrogen receptor (ERα) for degradation via the VHL E3 ligase in MCF7 cells.
| Linker Type | Ternary Complex KD (nM) (ERα-PROTAC-VHL) | Cellular DC50 (nM) | Dmax (%) |
| Dioxoisoindolin-O-PEG-OH (MW 2000) | 50 | 25 | >90 |
| Alkyl Linker (16 atoms) | 75 | 40 | >85 |
| Rigid Piperazine Linker | 30 | 15 | >95 |
| Clickable Linker (DBCO-derived) | 60 | 30 | >90 |
Note: The data presented are representative and intended for comparative purposes. Actual values will vary depending on the specific POI, E3 ligase, and cell line used.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC development.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Linker Evaluation.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While Dioxoisoindolin-O-PEG-OH (MW 2000) offers advantages in terms of solubility and established utility, novel linkers with varied properties, such as rigidity and modularity, provide opportunities to fine-tune PROTAC performance. A systematic evaluation of different linker types using the described experimental protocols is essential for the rational design of potent and selective protein degraders. The future of PROTAC design will likely involve a greater emphasis on computational modeling and the development of "smart" linkers that can respond to the cellular environment to optimize degradation efficacy.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (1,3-dioxoisoindolin-2-yl)-O-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Dioxoisoindolin-O-PEG-OH (MW 2000)
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Classification
Prior to disposal, a thorough hazard assessment must be conducted.[3] While Dioxoisoindolin-O-PEG-OH (MW 2000) is not currently classified as a hazardous substance, it is crucial to review any available safety information and consider the potential for residual reactivity or contamination from experimental use.
Key Considerations:
-
Physical State: Solid, white in appearance.[1]
-
Solubility: Soluble in water.[1]
-
Reactivity: Avoid contact with strong oxidizing agents.[1]
If the compound has been mixed with or exposed to hazardous materials, it must be treated as hazardous waste.[4]
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn when handling Dioxoisoindolin-O-PEG-OH (MW 2000) for disposal.
| PPE Item | Specification |
| Eye Protection | Safety glasses or chemical safety goggles. |
| Hand Protection | Nitrile or latex gloves. |
| Body Protection | Laboratory coat. |
Disposal Procedures
The appropriate disposal method depends on the physical state of the waste (solid or aqueous solution) and local regulations.
3.1. Solid Waste Disposal
Uncontaminated, solid Dioxoisoindolin-O-PEG-OH (MW 2000) is generally considered non-hazardous solid waste.
Step-by-Step Protocol:
-
Ensure the waste is not mixed with any hazardous materials.
-
Place the solid waste in a designated, sealed, and clearly labeled non-hazardous waste container.[3]
-
The label should include the chemical name: "Dioxoisoindolin-O-PEG-OH (MW 2000), Non-Hazardous Waste".
-
Dispose of the container in the regular laboratory trash, unless institutional policy requires disposal through a chemical waste contractor.[5]
3.2. Aqueous Solution Disposal
For dilute aqueous solutions of Dioxoisoindolin-O-PEG-OH (MW 2000).
Step-by-Step Protocol:
-
Confirm that the solution does not contain any other hazardous chemicals.
-
Neutralize the solution to a pH between 6.0 and 9.0.[3]
-
Dispose of the neutralized solution down the sanitary sewer with copious amounts of water, in accordance with local wastewater regulations.[6] Note: Some institutions prohibit the drain disposal of any chemical waste.[7] Always consult your institution's specific guidelines.
3.3. Contaminated Waste Disposal
If Dioxoisoindolin-O-PEG-OH (MW 2000) is contaminated with hazardous materials (e.g., solvents, cytotoxic compounds), it must be disposed of as hazardous waste.
Step-by-Step Protocol:
-
Segregate the contaminated waste from non-hazardous waste streams.
-
Collect the waste in a compatible, sealed, and properly labeled hazardous waste container.
-
The label must clearly indicate all constituents of the waste mixture.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]
Spill Management
In the event of a spill:
-
Wear appropriate PPE.
-
For solid spills, sweep up the material and place it in a sealed container for disposal.[1] Avoid generating dust.
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Dioxoisoindolin-O-PEG-OH (MW 2000).
Caption: Disposal decision workflow for Dioxoisoindolin-O-PEG-OH (MW 2000).
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Molecular Weight | ~2000 g/mol | - |
| pH for Aqueous Disposal | 6.0 - 9.0 | [3] |
| Storage Temperature | -20°C | [9][10] |
Disclaimer: This document provides general guidance. Researchers must comply with all applicable federal, state, and local regulations, as well as their institution's specific waste disposal policies. If there is any doubt regarding the classification or disposal of this material, contact your institution's Environmental Health and Safety (EHS) department.
References
- 1. fishersci.com [fishersci.com]
- 2. youtube.com [youtube.com]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. sfasu.edu [sfasu.edu]
- 6. Non-Hazardous | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. reddit.com [reddit.com]
- 9. (1,3-dioxoisoindolin-2-yl)-O-PEG-OH, MW 2,000 | BroadPharm [broadpharm.com]
- 10. (1,3-dioxoisoindolin-2-yl)-O-PEG-OMe, MW 2,000 | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
